6-Aminopicolinic acid
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
6-aminopyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c7-5-3-1-2-4(8-5)6(9)10/h1-3H,(H2,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMCKJFCJIHCHIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90326004 | |
| Record name | 6-Aminopyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90326004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23628-31-1 | |
| Record name | 6-Aminopyridine-2-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023628311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 23628-31-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522596 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Aminopyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90326004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Aminopyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-AMINOPYRIDINE-2-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6NBL985SU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to 6-Aminopicolinic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Aminopicolinic acid, a pivotal heterocyclic building block, is a compound of significant interest in medicinal chemistry and materials science. This technical guide provides an in-depth overview of its core properties, synthesis, and its crucial role as a versatile intermediate in the development of novel therapeutic agents and functional materials. This document consolidates essential physicochemical data, outlines a representative synthetic protocol, and illustrates its utility in the broader context of chemical research and drug discovery.
Core Properties and Identification
This compound, also known as 6-amino-2-pyridinecarboxylic acid, is a substituted pyridine derivative. Its unique structure, featuring both a carboxylic acid and an amino group on the pyridine ring, makes it a valuable scaffold for creating more complex molecules.
Chemical Identifiers and Nomenclature:
Physicochemical Data
The following table summarizes the key quantitative properties of this compound, compiled from various chemical data sources.
| Property | Value | Source(s) |
| Molecular Weight | 138.12 g/mol | [1][3][5][6] |
| Melting Point | 320°C (decomposes) | [5][7][8] |
| Boiling Point | 387.8 ± 27.0 °C at 760 mmHg (Predicted) | [1][7][8] |
| Density | ~1.417 g/cm³ (Predicted) | [1][7] |
| Flash Point | 188.3°C | [1] |
| Water Solubility | Soluble in hot water; slightly soluble in cold water | [5][7][8] |
| pKa | 4.49 ± 0.10 (Predicted) | [8] |
| Appearance | White to light yellow crystalline powder | [5][9] |
Synthesis and Reactivity
This compound serves as a fundamental starting material. Its functional groups—the amino group and the carboxylic acid—are key sites for chemical modification, allowing for the construction of a diverse range of derivatives.
General Synthetic Workflow
The synthesis of aminopicolinic acid derivatives often involves multi-step processes. A common strategy begins with a commercially available pyridine derivative, followed by functional group manipulations such as nitration and subsequent reduction to install the amino group. The following diagram illustrates a generalized workflow for producing aminopicolinic acid scaffolds for further use.
Caption: Generalized synthetic workflow for aminopicolinic acids.
Representative Experimental Protocol: Esterification
As an intermediate, this compound is often modified for subsequent reactions. The following is a cited protocol for the esterification of this compound to its methyl ester, a common step to protect the carboxylic acid or improve solubility for the next synthetic step.[10]
Objective: To synthesize this compound Methyl Ester.
Materials:
-
This compound (10g)
-
Methanol (150ml)
-
Concentrated Sulfuric Acid (20ml)
-
Ice water
-
6N Sodium Hydroxide solution
-
Ethyl acetate
-
Brine
-
Sodium sulfate
Procedure:
-
Add concentrated sulfuric acid (20ml) dropwise to a solution of this compound (10g) in methanol (150ml).[10]
-
Reflux the mixture for 16 hours.[10]
-
Remove the majority of the methanol under vacuum.[10]
-
Pour the residue into ice water.[10]
-
Adjust the pH of the mixture to 8-9 using a 6N sodium hydroxide solution.[10]
-
Extract the aqueous solution with ethyl acetate.[10]
-
Wash the combined organic phase with brine, then dry over sodium sulfate and filter.[10]
-
Concentrate the filtrate to yield the final product, this compound Methyl Ester.[10]
Applications in Drug Discovery and Development
The primary utility of this compound lies in its role as a versatile intermediate for synthesizing high-value compounds, particularly in the pharmaceutical industry.[5] Its structure is a key component in a variety of biologically active molecules.
Key Application Areas:
-
Antiviral Agents: It serves as a critical building block in the synthesis of novel antiviral drugs.[5]
-
Agrochemicals: The scaffold is used in the development of modern agrochemicals.[5]
-
Enzyme Inhibitors: Derivatives of pyridine carboxylic acids, including aminopicolinic acid, are explored for their potential as potent enzyme inhibitors for various therapeutic targets.[11]
-
Metal Chelating Agents: The arrangement of the nitrogen atom and the carboxyl group allows it to act as a bidentate ligand, making it useful in the formulation of metal-chelating agents.[5]
The logical relationship between this compound and its progression into advanced applications is depicted in the diagram below.
Caption: Application workflow of this compound.
Safety and Handling
This compound is classified as an irritant. Standard laboratory safety protocols should be followed when handling this compound.
-
Hazard Codes: Xi, T, Xn[8]
-
Risk Statements: R36/37/38 (Irritating to eyes, respiratory system and skin), R23/24/25 (Toxic by inhalation, in contact with skin and if swallowed).[7][8]
-
Safety Statements: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36/37/39 (Wear suitable protective clothing, gloves and eye/face protection).[7]
-
Storage: Keep in a dark place, sealed in a dry, room-temperature environment.[2][8]
Conclusion
This compound (CAS: 23628-31-1) is a foundational chemical intermediate with significant value in pharmaceutical and chemical research. Its well-defined properties and versatile reactivity allow for the synthesis of a wide array of complex molecules. For drug development professionals and researchers, a thorough understanding of this compound's characteristics and synthetic utility is essential for leveraging its full potential in creating next-generation therapeutics and advanced materials.
References
- 1. This compound | 23628-31-1 [chemnet.com]
- 2. 23628-31-1|this compound|BLD Pharm [bldpharm.com]
- 3. scbt.com [scbt.com]
- 4. chemwhat.com [chemwhat.com]
- 5. nbinno.com [nbinno.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. This compound [chembk.com]
- 8. 6-Aminopyridine-2-carboxylic acid | 23628-31-1 [chemicalbook.com]
- 9. 6-Amino-2-pyridinecarboxylic Acid 23628-31-1 | TCI AMERICA [tcichemicals.com]
- 10. Page loading... [guidechem.com]
- 11. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Aminopicolinic Acid: Molecular Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and analytical characterization of 6-Aminopicolinic acid. This compound serves as a crucial building block in the synthesis of various pharmaceutical agents and other specialty chemicals.
Core Molecular and Physicochemical Properties
This compound, systematically named 6-aminopyridine-2-carboxylic acid, is a substituted pyridine derivative. Its structural and chemical properties are fundamental to its reactivity and applications in medicinal chemistry and materials science.
| Property | Data |
| Molecular Formula | C₆H₆N₂O₂ |
| Molecular Weight | 138.12 g/mol |
| CAS Number | 23628-31-1 |
| IUPAC Name | 6-aminopyridine-2-carboxylic acid |
| Synonyms | 6-Amino-2-picolinic acid |
| Appearance | White to off-white crystalline powder |
| Melting Point | 280-285°C (decomposition)[1] |
| Solubility | Slightly soluble in water; soluble in DMSO, ethanol, and alkaline solutions.[1] Soluble in hot water.[2][3] |
| Density | ~1.45 g/cm³ (estimated)[1] |
Molecular Structure
The molecular structure of this compound consists of a pyridine ring substituted with a carboxylic acid group at position 2 and an amino group at position 6.
Experimental Protocols
Synthesis of this compound Methyl Ester
A common derivative for further synthetic modifications is the methyl ester. A representative synthesis protocol is as follows:
-
Esterification:
-
Dissolve 10g of 6-aminopyridine-2-carboxylic acid in 150ml of methanol.
-
Add 20ml of concentrated sulfuric acid dropwise.
-
Reflux the mixture for 16 hours.
-
Remove the majority of methanol under vacuum.
-
Pour the residue into ice water.
-
Adjust the pH to 8-9 with a 6N sodium hydroxide solution.
-
Extract the product with ethyl acetate.
-
Wash the organic phase with brine, dry it over sodium sulfate, and filter.
-
Concentrate the filtrate to obtain this compound methyl ester.[4]
-
Spectroscopic Characterization
The structural identity and purity of this compound and its derivatives are typically confirmed using spectroscopic methods.
-
¹H NMR Spectroscopy: The proton nuclear magnetic resonance (¹H NMR) spectrum of the methyl ester in CDCl₃ would show characteristic signals: a singlet for the methyl protons at approximately 3.91 ppm, a broad singlet for the amine protons around 4.91 ppm, and distinct signals for the aromatic protons on the pyridine ring.[4] The acidic proton of the carboxylic acid in the parent compound typically appears far downfield, in the 10-12 ppm region, often as a broad singlet.[5]
-
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework. For the methyl ester, expected signals include those for the methyl carbon, the aromatic carbons, and the carbonyl carbon.[4] The carbonyl carbon of a carboxylic acid typically resonates in the 160-180 ppm range.[5]
-
Mass Spectrometry: Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the molecular ion peak would be observed at an m/z corresponding to its molecular weight.
Applications in Research and Development
This compound is a versatile building block in organic synthesis. Its key applications include:
-
Pharmaceutical Intermediates: It is a critical component in the synthesis of various active pharmaceutical ingredients, including antiviral agents.[1]
-
Agrochemicals: The scaffold is utilized in the development of new agrochemicals.[1]
-
Metal-Chelating Agents: The presence of the carboxylic acid and the pyridine nitrogen allows for the formation of stable complexes with metal ions, making it useful in the formulation of specialty chemicals.[1]
Logical Workflow: Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of a derivative of this compound, such as its methyl ester.
Caption: Synthesis and characterization workflow for this compound methyl ester.
References
An In-depth Technical Guide to the Synthesis of 6-Aminopicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic pathway for 6-aminopicolinic acid, a valuable building block in pharmaceutical and materials science. While a direct, one-step synthesis from picolinic acid is not prominently documented, this guide details a robust multi-step approach involving the synthesis of a key intermediate, 6-chloropicolinic acid, followed by its amination. The experimental protocols provided are compiled and adapted from established chemical literature.
Introduction
This compound is a substituted pyridine carboxylic acid of significant interest in medicinal chemistry and drug development. Its structure incorporates both a carboxylic acid and an amino group on the pyridine ring, making it a versatile scaffold for the synthesis of a wide range of biologically active molecules. The synthesis of this compound, however, requires a strategic approach, often involving the introduction of functional groups onto the pyridine ring in a controlled manner. This guide focuses on a logical and experimentally viable synthetic route, providing detailed protocols and quantitative data to aid researchers in their synthetic endeavors.
Proposed Synthetic Pathway
The synthesis of this compound can be effectively achieved through a two-part synthetic sequence. The first part involves the preparation of the key intermediate, 6-chloropicolinic acid, from a commercially available starting material. The second part is the nucleophilic aromatic substitution of the chloro-substituent with an amino group.
Spectroscopic Analysis of 6-Aminopicolinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Aminopicolinic acid (IUPAC name: 6-aminopyridine-2-carboxylic acid) is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Accurate structural elucidation and purity assessment are critical for its use in research and development. Spectroscopic methods provide essential information regarding the compound's atomic connectivity, functional groups, and molecular weight. This guide details the principles and expected outcomes for the analysis of this compound using ¹H NMR, ¹³C NMR, IR, and MS.
Spectroscopic Data Summary
The following tables summarize the expected spectroscopic data for this compound based on the analysis of its chemical structure and data from analogous compounds.
Table 1: ¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.5 - 7.8 | Triplet (t) | 1H | H4 |
| ~6.8 - 7.1 | Doublet (d) | 1H | H5 |
| ~6.5 - 6.7 | Doublet (d) | 1H | H3 |
| ~6.0 - 6.5 | Broad Singlet | 2H | -NH₂ |
| ~12.0 - 13.0 | Broad Singlet | 1H | -COOH |
Note: Predicted chemical shifts are highly dependent on the solvent used. The values above are estimates for a solvent like DMSO-d₆.
Table 2: ¹³C NMR (Carbon NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| ~165 - 170 | C=O (Carboxylic Acid) |
| ~158 - 162 | C6 (-NH₂) |
| ~148 - 152 | C2 (-COOH) |
| ~138 - 142 | C4 |
| ~115 - 120 | C5 |
| ~110 - 115 | C3 |
Note: Predicted chemical shifts are based on the expected electronic environment of each carbon atom.
Table 3: IR (Infrared) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3300 - 3500 | Medium, Broad | N-H stretch (Amino group) |
| 2500 - 3300 | Strong, Very Broad | O-H stretch (Carboxylic acid) |
| ~1700 - 1725 | Strong | C=O stretch (Carboxylic acid) |
| ~1600 - 1650 | Medium | N-H bend (Amino group) |
| ~1550 - 1600 | Medium | C=C and C=N stretch (Aromatic ring) |
| ~1200 - 1300 | Medium | C-O stretch (Carboxylic acid) |
| ~1150 - 1250 | Medium | C-N stretch (Amino group) |
Table 4: Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 138 | [M]⁺ (Molecular Ion) |
| 121 | [M-OH]⁺ |
| 94 | [M-COOH]⁺ or [M-CO₂H]⁺ |
| 67 | Fragmentation of the pyridine ring |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data for this compound. These protocols are based on standard laboratory practices.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 300 MHz or higher) is recommended for detailed spectral analysis.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄, or D₂O with a small amount of base to aid solubility). DMSO-d₆ is often a good choice for compounds with both acidic and basic functional groups.
-
Transfer the solution to a standard 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: A sweep width of approximately 12-15 ppm, centered around 6-7 ppm.
-
Referencing: The residual solvent peak is used as an internal reference (e.g., DMSO-d₆ at 2.50 ppm).
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: A sweep width of approximately 200-220 ppm, centered around 100-120 ppm.
-
Referencing: The solvent peak is used as an internal reference (e.g., DMSO-d₆ at 39.52 ppm).
Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer (e.g., Perkin-Elmer Spectrum RX/FT-IR system).[1]
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
The mixture should be a fine, homogeneous powder.
-
Place a portion of the mixture into a pellet press and apply pressure to form a thin, transparent pellet.
IR Spectrum Acquisition:
-
Mode: Transmittance.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Background: A background spectrum of a blank KBr pellet should be acquired and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Instrumentation: A mass spectrometer capable of electron ionization (EI) or electrospray ionization (ESI) (e.g., Micromass Autospec M spectrometer).[1]
Sample Preparation (for EI):
-
A small amount of the solid sample is introduced directly into the ion source via a direct insertion probe.
-
The probe is heated to volatilize the sample into the ion source.
Mass Spectrum Acquisition (EI Mode):
-
Ionization Energy: 70 eV.
-
Source Temperature: 150-250 °C.
-
Mass Range: m/z 40-400.
-
Data Acquisition: The instrument scans the specified mass range to detect the molecular ion and its fragment ions.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
Conclusion
This technical guide has outlined the standard procedures for obtaining and interpreting the NMR, IR, and mass spectral data of this compound. While a complete, experimentally verified dataset is not currently available in public literature, the provided protocols and expected data serve as a valuable resource for researchers working with this compound. The application of these spectroscopic techniques is fundamental for confirming the identity, purity, and structure of this compound, which is essential for its application in scientific research and drug development.
References
The Solubility Profile of 6-Aminopicolinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Aminopicolinic acid, a pivotal pyridine derivative, serves as a fundamental building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its utility in these applications is profoundly influenced by its physicochemical properties, most notably its solubility in various solvent systems. This technical guide provides a comprehensive overview of the available solubility data for this compound, outlines a detailed experimental protocol for its quantitative determination, and presents a logical workflow for solubility assessment. Despite a thorough review of scientific literature and chemical databases, specific quantitative solubility data for this compound remains largely unpublished. This guide, therefore, focuses on presenting the available qualitative information and providing a robust framework for researchers to determine its solubility in their specific applications.
Introduction to this compound
This compound (IUPAC name: 6-Amino-2-pyridinecarboxylic acid), with the chemical formula C₆H₆N₂O₂, is a white to off-white crystalline powder. Its structure, featuring both a carboxylic acid group and an amino group on a pyridine ring, imparts amphoteric properties, allowing it to act as both a weak acid and a weak base. This dual functionality is a key determinant of its solubility characteristics, which can be significantly influenced by the pH of the solvent system.
Qualitative Solubility of this compound
Based on available safety data sheets and chemical supplier information, the solubility of this compound can be qualitatively summarized as follows:
-
Water: It is described as being slightly soluble in water, with solubility increasing significantly in hot water[1][2].
-
Organic Solvents: It is generally soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and ethanol[1].
-
Aqueous Solutions: Due to its acidic and basic functional groups, this compound is soluble in alkaline solutions[1].
It is crucial to note that these are qualitative descriptions. For precise formulation and process development, quantitative solubility determination is essential.
Quantitative Solubility Data
A comprehensive search of peer-reviewed scientific literature, chemical databases, and technical data sheets did not yield specific quantitative solubility data for this compound (e.g., in g/100 mL or mg/mL at specified temperatures). The absence of this data in the public domain highlights the need for experimental determination by researchers working with this compound. The following table is provided as a template for researchers to populate with their experimentally determined data.
Table 1: Experimentally Determined Solubility of this compound
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method of Determination |
| Water | |||
| Ethanol | |||
| Dimethyl Sulfoxide (DMSO) | |||
| 0.1 M HCl | |||
| 0.1 M NaOH | |||
| Other (Specify) |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the equilibrium solubility of this compound. This protocol is based on the widely accepted shake-flask method.
4.1. Materials and Equipment
-
This compound (purity ≥98%)
-
Selected solvents (e.g., deionized water, ethanol, DMSO, buffered solutions)
-
Analytical balance
-
Scintillation vials or sealed flasks
-
Constant temperature orbital shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
4.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature orbital shaker or water bath set to the desired experimental temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. Preliminary experiments may be necessary to determine the time required to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to sediment.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.
-
-
Quantification of Solute Concentration:
-
Gravimetric Method (for non-volatile solvents):
-
Weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the decomposition point of this compound).
-
Once the solvent is completely removed, reweigh the vial containing the dried solute.
-
Calculate the solubility based on the mass of the dissolved solid and the volume of the solvent.
-
-
Instrumental Analysis (e.g., HPLC or UV-Vis Spectroscopy):
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by measuring the analytical response (e.g., peak area in HPLC or absorbance at a specific wavelength in UV-Vis) of the standard solutions.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.
-
Analyze the diluted sample using the same instrumental method and determine its concentration from the calibration curve.
-
Calculate the original solubility, accounting for the dilution factor.
-
-
4.3. Data Analysis and Reporting
-
Express the solubility in standard units such as g/100 mL, mg/mL, or mol/L.
-
Report the experimental temperature and the specific analytical method used for quantification.
-
Perform experiments in triplicate to ensure the reproducibility of the results and report the mean and standard deviation.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the determination of the solubility of this compound.
Caption: Workflow for the experimental determination of this compound solubility.
Conclusion
While qualitative data suggests that this compound is soluble in hot water, DMSO, ethanol, and alkaline solutions, a notable gap exists in the public domain regarding its quantitative solubility in these and other solvent systems. For researchers and drug development professionals, the experimental determination of this property is a critical step. The detailed protocol and workflow provided in this guide offer a robust framework for obtaining reliable and reproducible solubility data, which is indispensable for the successful formulation and application of this important chemical intermediate.
References
6-Aminopicolinic Acid: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for 6-Aminopicolinic acid (also known as 6-Aminopyridine-2-carboxylic acid), a key intermediate in the synthesis of various biologically active molecules. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.
Chemical Identification
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | 6-Aminopyridine-2-carboxylic acid, 6-Amino-2-picolinic acid |
| CAS Number | 23628-31-1 |
| Molecular Formula | C₆H₆N₂O₂ |
| Molecular Weight | 138.12 g/mol |
| Appearance | White to off-white or pale cream solid powder |
Hazard Identification and Classification
This compound is classified as hazardous. The following table summarizes its GHS hazard classifications.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |
Signal Word: Warning
Hazard Pictograms:
Toxicological Information
The toxicological properties of this compound have not been fully investigated.[1]
Acute Toxicity: No specific LD50 (oral, dermal) or LC50 (inhalation) data is currently available for this compound. However, it is classified as harmful if swallowed.
Chronic Toxicity: Information on the long-term health effects of exposure to this compound is not available.
First-Aid Measures
Immediate medical attention is recommended in case of significant exposure. Follow the protocols outlined below.
Experimental Protocol: First-Aid Procedures
1. Eye Contact: 1.1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. 1.2. Remove contact lenses if present and easy to do. Continue rinsing. 1.3. Seek immediate medical attention.
2. Skin Contact: 2.1. Immediately remove all contaminated clothing. 2.2. Wash the affected area with plenty of soap and water for at least 15 minutes. 2.3. If skin irritation occurs, seek medical advice/attention. 2.4. Wash contaminated clothing before reuse.
3. Inhalation: 3.1. Remove the individual from the exposure area to fresh air immediately. 3.2. If breathing is difficult, administer oxygen. 3.3. If the individual is not breathing, give artificial respiration. 3.4. Seek immediate medical attention.
4. Ingestion: 4.1. Do NOT induce vomiting. 4.2. If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of water or milk to drink. 4.3. Never give anything by mouth to an unconscious person. 4.4. Seek immediate medical attention.
Fire-Fighting Measures
Extinguishing Media:
-
Suitable: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.
-
Unsuitable: No information available.
Specific Hazards:
-
During a fire, irritating and highly toxic gases such as nitrogen oxides and carbon monoxide may be generated by thermal decomposition.
Protective Equipment:
-
Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.
Accidental Release Measures
Experimental Protocol: Spill Cleanup
1. Personal Precautions: 1.1. Evacuate personnel from the immediate area. 1.2. Ensure adequate ventilation. 1.3. Avoid breathing dust. 1.4. Wear appropriate personal protective equipment (PPE) as specified in Section 7.
2. Environmental Precautions: 2.1. Prevent the spill from entering drains, sewers, or waterways.
3. Methods for Containment and Cleaning Up: 3.1. For a dry spill, carefully sweep up the material, avoiding dust generation. 3.2. Place the swept material into a suitable, labeled container for disposal. 3.3. Clean the spill area thoroughly with soap and water. 3.4. Dispose of waste material in accordance with local, state, and federal regulations.
References
The Ascendancy of 6-Aminopicolinic Acid: A Technical Guide to its Synthesis and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Aminopicolinic acid, a pyridine derivative with the systematic name 6-aminopyridine-2-carboxylic acid, has emerged as a significant building block in medicinal chemistry and materials science. Its unique structural features, combining the aromaticity and hydrogen bonding capabilities of the pyridine ring with the reactivity of both an amino and a carboxylic acid group, make it a versatile scaffold for the synthesis of a wide array of complex molecules. While the specific historical details of its initial discovery are not prominently documented in readily available scientific literature, its importance is evident in the numerous modern synthetic protocols and its incorporation into various functional molecules. This guide provides an in-depth overview of the synthesis, properties, and applications of this compound, with a focus on experimental details and data.
Historical Context: The Rise of Pyridine Chemistry
The story of this compound is intrinsically linked to the broader history of pyridine chemistry. Pyridine was first isolated from coal tar in the mid-19th century, and its structure was elucidated in the 1860s and 1870s. The late 19th and early 20th centuries saw the development of fundamental synthetic methods for creating the pyridine ring, such as the Hantzsch pyridine synthesis (1881) and the Chichibabin pyridine synthesis (1924). These breakthroughs paved the way for the systematic exploration of pyridine derivatives.
While a seminal "discovery paper" for this compound is not readily identifiable, the synthesis of related aminopyridine carboxylic acids was of interest in the early to mid-20th century for their potential biological activities. For instance, patents for the synthesis of esters of 6-aminonicotinic acid, a closely related isomer, appeared as early as 1940. It is likely that this compound was first synthesized during this period of burgeoning interest in pyridine chemistry, though its initial preparation may not have been a widely celebrated discovery.
Synthetic Methodologies
The synthesis of this compound and its derivatives has evolved, with several modern methods providing efficient access to this important molecule. Below are detailed protocols for some of the key synthetic approaches.
Synthesis of this compound Methyl Ester from 6-Aminopyridine-2-carboxylic acid
A common derivative, the methyl ester of this compound, can be readily prepared from the parent acid.
Experimental Protocol:
-
To a solution of 6-aminopyridine-2-carboxylic acid (10g) in methanol (150ml), add concentrated sulfuric acid (20ml) dropwise.
-
Reflux the mixture for 16 hours.
-
Remove the majority of the methanol under vacuum.
-
Pour the residue into ice water.
-
Adjust the pH of the mixture to 8-9 using a 6N sodium hydroxide solution.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic phases with brine, dry over sodium sulfate, and filter.
-
Concentrate the filtrate to yield this compound methyl ester.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 6-aminopyridine-2-carboxylic acid (10g) | [1] |
| Product | This compound METHYL ESTER | [1] |
| Yield | 7.5 g | [1] |
| ¹H NMR (CDCl₃) | δ 3.91 (s, 3H), 4.91 (br, 2H), 6.65 (d, J= 8.0 Hz, 1H), 7.45 (d, J= 7.2 Hz, 1H), 7.50 (t, J= 7.6 Hz, 1H) | [1] |
Synthesis via Oxidation of N-(6-methylpyridin-2-yl)-acetamide
Another approach involves the oxidation of a substituted picoline.
Experimental Protocol:
-
Dissolve N-(6-methylpyridin-2-yl)-acetamide (10 g, 0.067 mmol) in water (100 mL) and heat to 75°C.
-
Add potassium permanganate (37 g, 233 mmol) portion-wise at 75°C.
-
Maintain the reaction at 75°C for 4 hours.
-
Cool the reaction mixture to room temperature and filter the solid.
Further processing of the filtrate would be required to isolate the desired carboxylic acid.
Visualizing Synthetic Pathways
The following diagrams illustrate the logical flow of the synthetic protocols described above.
References
Navigating the Scarcity: A Technical Guide to the Natural Occurrence of 6-Aminopicolinic Acid and Its Analogs
For Immediate Release
[City, State] – [Date] – This technical guide addresses the natural occurrence of 6-aminopicolinic acid and its structurally significant analogs, dipicolinic acid and 6-aminopenicillanic acid. While extensive research indicates that this compound is primarily a synthetic compound, its analogs are notable natural products with significant biological roles. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the current knowledge, including quantitative data, detailed experimental protocols for isolation and analysis, and insights into their biosynthetic pathways.
Introduction: The Elusive Natural Presence of this compound
This compound is a pyridine carboxylic acid derivative that has garnered interest in medicinal chemistry as a scaffold for the synthesis of various therapeutic agents. Despite its utility in synthetic chemistry, a thorough review of scientific literature reveals no substantive evidence of its natural occurrence. The compound is commercially available as a biochemical reagent for research and development purposes. In contrast, its structural analogs, dipicolinic acid and 6-aminopenicillanic acid, are well-documented natural products with significant biological functions.
Dipicolinic Acid: A Key Component of Bacterial Endospores
Dipicolinic acid (pyridine-2,6-dicarboxylic acid, DPA) is a prominent and well-studied analog of this compound. It is famously known for its crucial role in the remarkable resistance of bacterial endospores to environmental stresses.
Natural Occurrence and Biological Role
DPA is found in high concentrations within the core of endospores produced by bacteria belonging to the genera Bacillus and Clostridium. It can constitute between 5% and 15% of the dry weight of these spores[1][2]. In conjunction with calcium ions, DPA forms a complex that contributes to the spore's dormancy and resistance to heat, radiation, and chemical agents. This Ca-DPA complex is thought to dehydrate the spore core, protecting macromolecules like DNA from denaturation[1].
Quantitative Data
The concentration of DPA in bacterial endospores is a key indicator of their presence and potential for resistance. The following table summarizes quantitative data regarding DPA content in bacterial spores.
| Bacterial Species | DPA Content (% of spore dry weight) | Molar Concentration in Spore Core | Reference(s) |
| Bacillus subtilis | 5 - 15% | Not specified | [1] |
| Bacillus and Clostridium species | up to 15% | Not specified | [2][3] |
Experimental Protocols for DPA Analysis
The quantification of DPA is essential for various applications, including food safety, sterilization validation, and environmental microbiology. Several robust methods have been developed for its extraction and analysis.
A common method for releasing DPA from endospores for subsequent analysis involves autoclaving.
-
Objective: To release DPA from bacterial endospores.
-
Procedure:
-
Prepare a suspension of endospores in a suitable buffer or water.
-
Place the suspension in an autoclavable tube.
-
Autoclave at 121°C for 15-30 minutes[4].
-
Centrifuge the autoclaved suspension to pellet spore debris.
-
Collect the supernatant containing the released DPA for quantification.
-
For extraction from complex matrices like soil and sediment, acid hydrolysis is often employed.
-
Objective: To extract DPA from environmental samples.
-
Procedure:
-
Freeze-dry the sediment or soil sample.
-
Suspend a known weight of the dried sample in 6 M HCl.
-
Heat the suspension at 95°C for a defined period.
-
Centrifuge to separate the solid matrix.
-
Collect the supernatant for DPA analysis[5].
-
This method offers high sensitivity and is suitable for detecting low concentrations of DPA.
-
Principle: DPA forms a highly fluorescent complex with terbium ions (Tb³⁺), which can be detected by fluorescence spectroscopy.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system equipped with a fluorescence detector.
-
Methodology:
-
Mix the DPA-containing extract with a solution of terbium chloride (TbCl₃).
-
Inject the mixture into the HPLC system.
-
Separate the Tb³⁺-DPA complex from other components on a suitable column.
-
Detect the complex using an excitation wavelength of ~270-280 nm and an emission wavelength of ~545 nm.
-
Quantify the DPA concentration by comparing the peak area to a standard curve prepared with known concentrations of DPA[5]. The limit of detection can be as low as 0.04 nM[5].
-
Biosynthesis of Dipicolinic Acid
The biosynthesis of DPA in bacteria is linked to the lysine biosynthetic pathway. The key enzyme responsible for the final step is dipicolinate synthase.
Figure 1. Simplified biosynthetic pathway of dipicolinic acid.
6-Aminopenicillanic Acid: The Core of Penicillin Antibiotics
6-Aminopenicillanic acid (6-APA) is another naturally occurring analog of this compound and serves as the fundamental nucleus for all penicillin antibiotics.
Natural Occurrence
6-APA is a metabolic product found in fermentations of various fungi, most notably Penicillium chrysogenum. It is also produced by other fungi such as Trichophyton mentagrophytes and Aspergillus ochraceous[6][7]. 6-APA itself has weak antibacterial activity; however, it is a crucial precursor for the industrial production of numerous semi-synthetic penicillins with improved efficacy and broader spectrums of activity[8][9].
Quantitative Data
Quantitative data for 6-APA in natural fungal fermentations is often reported in the context of penicillin production and process optimization. The concentration can vary significantly based on the fungal strain, culture conditions, and the presence of precursors.
| Fungal Species | Culture Condition | 6-APA Production | Reference(s) |
| Penicillium chrysogenum | Fermentation | Variable, often a smaller fraction of total penicillins | [10] |
| Trichophyton mentagrophytes | Corn steep liquor fermentation | A large part of total antibiotic production | [6][7] |
| Aspergillus ochraceous | Corn steep liquor fermentation | Detected | [6][7] |
Experimental Protocols for 6-APA Analysis
The detection and quantification of 6-APA are critical in the pharmaceutical industry for monitoring fermentation processes and for the synthesis of semi-synthetic penicillins.
The extraction of 6-APA from complex fermentation media often involves multiple steps to separate it from penicillins and other metabolites.
-
Objective: To isolate 6-APA from fungal fermentation broth.
-
General Procedure:
-
Filter the fermentation broth to remove fungal mycelia.
-
Adjust the pH of the filtrate to acidic conditions (e.g., pH 2.0-3.0) to facilitate extraction.
-
Extract with a water-immiscible organic solvent (e.g., amyl acetate, methylene chloride) to remove penicillins.
-
Adjust the pH of the aqueous phase to around its isoelectric point (pH ~4.3) to precipitate 6-APA.
-
The precipitated 6-APA can be collected by filtration and further purified.
-
A colorimetric method can be used for the rapid quantification of 6-APA.
-
Principle: 6-APA reacts with a specific reagent to form a colored product that can be measured spectrophotometrically.
-
Methodology:
-
A sample containing 6-APA is reacted with a reagent such as d-(+)-glucosamine under controlled pH and temperature.
-
The reaction produces a chromophore with a specific absorbance maximum.
-
The absorbance is measured using a spectrophotometer at the corresponding wavelength.
-
The concentration of 6-APA is determined by comparing the absorbance to a standard curve[11].
-
Biosynthesis of 6-Aminopenicillanic Acid
6-APA is a derivative of the penicillin biosynthetic pathway. It is formed from isopenicillin N, which is the common precursor to all penicillins. The final step in the formation of many penicillins involves the exchange of the L-α-aminoadipyl side chain of isopenicillin N with other side chains, a reaction catalyzed by acyl-CoA:isopenicillin N acyltransferase. 6-APA can be formed through the enzymatic hydrolysis of penicillins by penicillin acylase.
Figure 2. Simplified pathway showing the formation of 6-aminopenicillanic acid.
Conclusion
While this compound appears to be a product of synthetic chemistry rather than a naturally occurring molecule, its analogs, dipicolinic acid and 6-aminopenicillanic acid, are of significant biological and industrial importance. Dipicolinic acid is a key biomarker for bacterial endospores and a critical factor in their resilience. 6-Aminopenicillanic acid is the foundational scaffold for the vast family of penicillin antibiotics. This guide provides a consolidated resource on the natural occurrence, analysis, and biosynthesis of these important analogs, offering valuable insights for researchers and professionals in the fields of microbiology, biotechnology, and drug development. Further research into the natural world may yet reveal novel pyridine derivatives with unique biological activities.
References
- 1. Dipicolinic acid - Wikipedia [en.wikipedia.org]
- 2. Engineering the Production of Dipicolinic Acid in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Engineering the production of dipicolinic acid in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Sensitive quantification of dipicolinic acid from bacterial endospores in soils and sediments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Formation of 6-Aminopenicillanic Acid, Penicillins, and Penicillin Acylase by Various Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Penicillin - Wikipedia [en.wikipedia.org]
- 9. 6-APA - Wikipedia [en.wikipedia.org]
- 10. The metabolism of 6-aminopenicillanic acid and related compounds by Penicillium chrysogenum and its possible significance for penicillin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Spectrophotometric Method for the Estimation of 6-Aminopenicillanic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Role of 6-Aminopicolinic Acid and Its Congeners in Antiviral Synthesis: A Detailed Examination
Introduction
While direct applications of 6-aminopicolinic acid as a starting material in the synthesis of commercially available antiviral agents are not extensively documented in publicly available scientific literature, its structural motifs are central to the development of potent antiviral compounds. This document explores the significant role of a key structural isomer, 3-aminopyrazine-2-carboxylic acid, in the synthesis of the broad-spectrum antiviral drug Favipiravir. Furthermore, it delves into the pronounced antiviral activities of its parent molecule, picolinic acid, against a range of enveloped viruses. This exploration provides valuable insights for researchers, scientists, and drug development professionals working on novel antiviral therapies.
Part 1: Synthesis of Favipiravir Utilizing a Structural Isomer of this compound
A critical precursor in several patented and practiced synthesis routes for the antiviral agent Favipiravir (T-705) is 3-aminopyrazine-2-carboxylic acid, a structural isomer of this compound. The proximity of the amino and carboxylic acid functional groups in this isomer is crucial for the subsequent chemical transformations that lead to the formation of the Favipiravir molecule. Various synthetic strategies have been developed to improve yield, reduce costs, and enhance safety.
Comparative Analysis of Favipiravir Synthesis Routes
The following table summarizes and compares different synthetic routes to Favipiravir, highlighting the starting materials, key intermediates, and overall yields.
| Route | Starting Material | Key Intermediates | Overall Yield | Reference |
| Toyama Chemical (Original) | 3-Aminopyrazine-2-carboxylic acid | Methyl 3-amino-6-bromopyrazine-2-carboxylate | ~1% | [1][2] |
| Toyama Chemical (Improved) | Diethyl 2-aminomalonate | 3-Hydroxypyrazine-2-carboxamide | 17% | [1] |
| Nippon Soda & Toyama | Diethyl 2-aminomalonate | 3-Hydroxypyrazine-2-carboxamide | 33% | [1] |
| Zhang et al. | 3-Hydroxypyrazine-2-carboxylic acid | 3-Amino-6-nitropyrazine-2-carboxamide | Not explicitly stated | [1] |
| Xie et al. | 2-Aminopyrazine | 3,6-Dichloropyrazine-2-carbonitrile | Good yield (not quantified) | [1] |
| Economical Procedure | 3-Aminopyrazine-2-carboxylic acid | 3,6-Dichloropyrazine-2-carbonitrile | 43% (from key intermediate) | [3] |
Experimental Protocols for Favipiravir Synthesis
Below is a detailed protocol for an economical and practical synthesis of Favipiravir starting from 3-aminopyrazine-2-carboxylic acid.[3]
Step 1: Esterification of 3-Aminopyrazine-2-carboxylic acid
-
Suspend 3-aminopyrazine-2-carboxylic acid (1.75 mol) in methanol (2430 mL).
-
Cool the suspension in an ice bath.
-
Slowly add concentrated sulfuric acid (4.53 mol).
-
Reflux the mixture for 5 hours.
-
Cool the reaction mixture to room temperature and then chill in an ice bath.
-
Neutralize with a saturated aqueous solution of sodium carbonate to pH 7-8.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 3-aminopyrazine-2-carboxylate.
Step 2: Bromination
-
Dissolve the methyl 3-aminopyrazine-2-carboxylate from the previous step in a suitable solvent.
-
Add N-bromosuccinimide (NBS) portion-wise at room temperature.
-
Stir the reaction mixture for 2-3 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a solution of sodium thiosulfate.
-
Extract the product, dry the organic phase, and concentrate to yield methyl 3-amino-6-bromopyrazine-2-carboxylate.
Step 3: Diazotization and Hydrolysis
-
Dissolve the brominated ester in an aqueous solution of sulfuric acid.
-
Cool the solution to 0-5 °C.
-
Add a solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for 1 hour at this temperature.
-
Heat the reaction mixture to promote hydrolysis of the diazonium salt.
-
Cool the mixture and collect the precipitated product by filtration to obtain the 3-hydroxy intermediate.
Step 4: Chlorination and Dehydration
-
Treat the 3-hydroxy intermediate with phosphorus oxychloride (POCl₃) and a suitable base (e.g., DIPEA).
-
Reflux the mixture at 80 °C for 3 hours.[3]
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Crystallize the crude product from n-heptane to yield 3,6-dichloropyrazine-2-carbonitrile.
Step 5: Fluorination, Hydroxylation, and Nitrile Hydrolysis
-
Add 3,6-dichloropyrazine-2-carbonitrile to a mixture of potassium fluoride (KF) and a phase transfer catalyst (e.g., TBAB) in a suitable solvent like DMSO.
-
Heat the mixture to facilitate the fluorination reaction.
-
Upon completion of the fluorination, add a solution of sodium bicarbonate for hydroxylation.
-
Hydrolyze the nitrile group using concentrated hydrochloric acid.
-
Isolate and purify the final product, Favipiravir.
Synthesis Workflow
References
Application Notes and Protocols for 6-Aminopicolinic Acid in Pharmaceutical Development
Introduction
6-Aminopicolinic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its pyridine core, substituted with both an amino and a carboxylic acid group, provides two key points for chemical modification, making it an ideal scaffold for the synthesis of diverse compound libraries. The arrangement of the amino and carboxylic acid moieties allows for the generation of picolinamide derivatives, which are prevalent in a range of biologically active molecules. This document provides detailed application notes and experimental protocols for utilizing this compound in the synthesis of potential pharmaceutical candidates, with a focus on kinase inhibitors, a well-established class of therapeutics.
The pyridine ring is a common motif in kinase inhibitors, often involved in crucial hydrogen bonding interactions with the hinge region of the kinase domain. By functionalizing the amino and carboxylic acid groups of this compound, researchers can systematically explore the chemical space around this privileged scaffold to optimize potency, selectivity, and pharmacokinetic properties.
Logical Workflow for Drug Discovery using this compound
The following diagram illustrates a typical workflow for a drug discovery campaign starting with this compound as a core scaffold. This process involves initial library synthesis through amide coupling, followed by further diversification using cross-coupling reactions to enhance biological activity and drug-like properties.
Caption: Drug discovery workflow using this compound.
Data Presentation: Synthesis and Biological Activity of Picolinamide Derivatives
The following table summarizes representative data for a hypothetical series of picolinamide derivatives synthesized from this compound. This data illustrates how systematic modifications can influence biological activity against a target kinase (e.g., a hypothetical Kinase X) and physicochemical properties.
| Compound ID | R Group (from Amine) | R' Group (from Suzuki Coupling) | Yield (%) | Purity (%) | Kinase X IC50 (nM) |
| APA-001 | Cyclopropyl | H | 85 | >98 | 15,000 |
| APA-002 | Phenyl | H | 78 | >99 | 8,500 |
| APA-003 | 4-Fluorophenyl | H | 81 | >99 | 5,200 |
| APA-004-Br | 4-Fluorophenyl | Br | 92 | >98 | 4,800 |
| APA-005 | 4-Fluorophenyl | 3-Pyridyl | 65 | >97 | 150 |
| APA-006 | 4-Fluorophenyl | 4-Methoxyphenyl | 71 | >98 | 220 |
| APA-007 | 4-Fluorophenyl | Phenylethynyl | 58 | >96 | 95 |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling of this compound using HATU
This protocol describes the formation of a picolinamide by coupling this compound with a primary or secondary amine using HATU as the coupling agent.
Materials:
-
This compound
-
Amine of choice (1.1 equivalents)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equivalent).
-
Dissolve the acid in anhydrous DMF (approximately 0.1 M concentration).
-
Add the amine (1.1 equivalents) to the solution.
-
Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired picolinamide.
Protocol 2: Halogenation of the Picolinamide Scaffold
This protocol describes the bromination of a picolinamide derivative at the 3-position of the pyridine ring, a necessary step for subsequent cross-coupling reactions.
Materials:
-
Picolinamide derivative (from Protocol 1)
-
N-Bromosuccinimide (NBS) (1.1 equivalents)
-
Acetonitrile
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the picolinamide derivative (1.0 equivalent) in acetonitrile.
-
Add N-Bromosuccinimide (NBS) (1.1 equivalents) in one portion.
-
Stir the reaction mixture at room temperature for 2-6 hours, monitoring by LC-MS.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The crude brominated product can often be used in the next step without further purification. If necessary, purify by flash chromatography.
Protocol 3: Suzuki-Miyaura Cross-Coupling of 3-Bromo-picolinamide Derivatives
This protocol details the palladium-catalyzed Suzuki-Miyaura coupling of a 3-bromo-picolinamide with an aryl or heteroaryl boronic acid.
Materials:
-
3-Bromo-picolinamide derivative (from Protocol 2) (1.0 equivalent)
-
Aryl/heteroaryl boronic acid (1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane and Water (4:1 mixture), degassed
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
Procedure:
-
In a Schlenk flask, combine the 3-bromo-picolinamide (1.0 equivalent), boronic acid (1.5 equivalents), Pd(PPh₃)₄ (0.05 equivalents), and K₂CO₃ (2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane/water mixture.
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, until LC-MS analysis indicates completion.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography to obtain the final coupled product.
Protocol 4: Sonogashira Coupling of 3-Bromo-picolinamide Derivatives
This protocol outlines the Sonogashira coupling of a 3-bromo-picolinamide with a terminal alkyne.
Materials:
-
3-Bromo-picolinamide derivative (from Protocol 2) (1.0 equivalent)
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equivalents)
-
Copper(I) iodide (CuI) (0.06 equivalents)
-
Triethylamine (TEA) or Diisopropylamine (DIPA)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the 3-bromo-picolinamide (1.0 equivalent), Pd(PPh₃)₂Cl₂ (0.03 equivalents), and CuI (0.06 equivalents).
-
Add anhydrous THF or DMF, followed by the terminal alkyne (1.2 equivalents) and the amine base (e.g., TEA, 2.5 equivalents).
-
Stir the reaction at room temperature or heat to 50-70 °C for 2-8 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the mixture and concentrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, then with brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent.
-
Purify the crude product by flash column chromatography.
Mandatory Visualizations
Signaling Pathway
The diagram below illustrates a simplified, representative signaling pathway involving a receptor tyrosine kinase (RTK), which is a common target for picolinamide-based inhibitors. The hypothetical inhibitor, derived from this compound, would act by blocking the ATP-binding site of the kinase, thereby inhibiting downstream signaling cascades that promote cell proliferation.
Application Notes and Protocols for the Metal-Chelating Properties of 6-Aminopicolinic Acid in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the metal-chelating applications of 6-Aminopicolinic acid (6-APA), a versatile pyridine-derived ligand. This document details its coordination chemistry, quantitative metal-binding data, and experimental protocols for its use in various research contexts, including the synthesis of coordination polymers, sensing of metal ions, and potential for broader applications in analytical and environmental chemistry.
Introduction to this compound as a Chelating Agent
This compound is a bidentate chelating agent, coordinating to metal ions through the nitrogen atom of the pyridine ring and an oxygen atom of the deprotonated carboxylate group. This N,O-coordination forms a stable five-membered chelate ring, which is a thermodynamically favored arrangement. The presence of the amino group at the 6-position can further influence the electronic properties and coordination behavior of the molecule, as well as participate in hydrogen bonding interactions that stabilize the resulting metal complexes.
Quantitative Data: Metal Ion Chelation by this compound
The ability of this compound to form stable complexes with various metal ions is a key aspect of its utility in research. While comprehensive stability constant data across a wide range of metals is still an active area of research, crystallographic studies provide precise quantitative information about the coordination environment and bond lengths in the solid state.
Crystallographic Data for Cadmium(II)-6-Aminopicolinate Complexes
The following table summarizes key crystallographic data for coordination polymers of Cadmium(II) with 6-Aminopicolinate (6apic), demonstrating its versatile coordination modes.[1][2][3][4]
| Compound Formula | Crystal System | Space Group | Cd-N Bond Lengths (Å) | Cd-O Bond Lengths (Å) | Coordination Geometry | Reference |
| [Cd(μ-6apic)₂]n | Monoclinic | P2₁/c | 2.352(2), 2.371(2) | 2.301(2), 2.541(2) | Distorted Octahedral | [1][2] |
| {[Cd(6apic)₂(μ-bipy)]·H₂O}n | Monoclinic | P2₁/c | 2.364(3), 2.378(3) | 2.289(2), 2.578(2) | Distorted Octahedral | [1][2] |
| {[Cd(6apic)₂(μ-bpe)]·2H₂O}n | Monoclinic | P2₁/c | 2.366(2) | 2.298(2) | Octahedral | [1][2] |
| [Cd(6apic)(μ-6apic)(μ-bpa)₀.₅]n | Monoclinic | P2₁/c | 2.348(4) - 2.417(4) | 2.300(3) - 2.588(3) | Trigonal Prism | [1][2] |
| {[Cd₂(6apic)₄(μ-tmbp)]·7H₂O}n | Monoclinic | P2₁/c | 2.355(3) - 2.404(3) | 2.293(3) - 2.318(3) | Distorted Octahedral | [1][2] |
bipy = 4,4′-bipyridine; bpe = 1,2-di(4-pyridyl)ethylene; bpa = 1,2-di(4-pyridyl)ethane; tmbp = 1,3-di(4-pyridyl)propane
Experimental Protocols
This section provides detailed methodologies for key experiments involving the metal-chelating properties of this compound.
Protocol 1: Synthesis of a Cadmium(II)-6-Aminopicolinate Coordination Polymer
This protocol describes the synthesis of a one-dimensional coordination polymer, [Cd(μ-6apic)₂]n, as reported in the literature.[1][2]
Materials:
-
Cadmium(II) nitrate tetrahydrate (Cd(NO₃)₂·4H₂O)
-
This compound (H6apic)
-
Deionized water
-
Methanol
Procedure:
-
Dissolve 0.05 mmol of Cadmium(II) nitrate tetrahydrate in 5 mL of deionized water.
-
Dissolve 0.1 mmol of this compound in 5 mL of methanol.
-
Slowly add the Cadmium(II) nitrate solution to the this compound solution with constant stirring.
-
Seal the resulting solution in a vial and heat at 60 °C for 72 hours.
-
After cooling to room temperature, colorless single crystals suitable for X-ray diffraction are obtained.
-
Wash the crystals with the mother liquor and air-dry.
Expected Outcome: Formation of crystalline [Cd(μ-6apic)₂]n coordination polymer. The structure consists of Cadmium(II) centers bridged by 6-aminopicolinate ligands.[1][2]
Protocol 2: Photoluminescence Sensing of Metal Ions
This protocol outlines a method for using a Cadmium(II)-6-Aminopicolinate coordination polymer, specifically {[Cd(6apic)₂(μ-bipy)]·H₂O}n, as a fluorescent sensor for the detection of Fe³⁺ and Zn²⁺ ions in aqueous solution.[3]
Materials:
-
Crystalline {[Cd(6apic)₂(μ-bipy)]·H₂O}n (synthesized as per a modified Protocol 1, incorporating 4,4'-bipyridine)
-
Deionized water
-
Stock solutions (e.g., 1 mM) of various metal salts (e.g., FeCl₃, ZnCl₂)
-
Fluorometer
Procedure:
-
Grind the crystalline coordination polymer into a fine powder.
-
Disperse a small amount of the powdered compound in deionized water to create a stable suspension.
-
Record the baseline photoluminescence spectrum of the suspension. The compound is expected to exhibit fluorescence upon UV excitation.[3]
-
To separate aliquots of the suspension, add small volumes of the different metal ion stock solutions to achieve the desired final concentrations.
-
After a short incubation period, record the photoluminescence spectrum of each mixture.
-
Analyze the changes in fluorescence intensity. A decrease in intensity ("turn-off" sensing) is expected for Fe³⁺, while an increase ("turn-on" sensing) may be observed for Zn²⁺.[3]
-
To determine the detection limit, perform a titration by adding increasing concentrations of the target metal ion and monitoring the fluorescence response.
Visualizations
Logical Relationship of 6-APA Chelation and Sensing Application
Caption: Workflow from synthesis to sensing application of 6-APA complexes.
Experimental Workflow for Metal Ion Sensing
Caption: Experimental steps for fluorescence-based metal ion detection.
Potential and Future Research Directions
The demonstrated ability of this compound to form stable and functional coordination polymers opens up several avenues for future research:
-
Broadening the Scope of Metal Ions: Systematic studies to determine the stability constants of 6-APA with a wider range of transition metals, lanthanides, and actinides would provide valuable data for its application in separation and extraction processes.
-
Heavy Metal Remediation: The chelating properties of 6-APA suggest its potential use in the remediation of heavy metal-contaminated water and soil. Protocols for testing its efficacy in binding and removing metals like lead, mercury, and arsenic from environmental samples could be developed.
-
Drug Delivery and Bioimaging: The ability to form stable metal complexes could be exploited for the development of metallodrugs or as a bifunctional chelator for radiopharmaceuticals in medical imaging.
-
Analytical Chemistry: The development of 6-APA-based sensors for a broader range of metal ions, potentially through different detection mechanisms (e.g., colorimetric, electrochemical), is a promising area of investigation.
These application notes serve as a starting point for researchers interested in harnessing the metal-chelating properties of this compound. The provided protocols and data can be adapted and expanded upon for a variety of scientific and technological applications.
References
- 1. A family of Cd(ii) coordination polymers constructed from 6-aminopicolinate and bipyridyl co-linkers: study of their growth in paper and photoluminescence sensing of Fe3+ and Zn2+ ions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. A family of Cd( ii ) coordination polymers constructed from 6-aminopicolinate and bipyridyl co-linkers: study of their growth in paper and photolumine ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT00410H [pubs.rsc.org]
- 3. A family of Cd(II) coordination polymers constructed from 6-aminopicolinate and bipyridyl co-linkers: study of their growth in paper and photoluminescence sensing of Fe3+ and Zn2+ ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Characterization of 6-Aminopicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide detailed methodologies for the analytical characterization of 6-Aminopicolinic acid. The following protocols are designed to assist in the identification, quantification, and purity assessment of this compound, a crucial component in various research and development settings.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and quantifying its content in various matrices. A reversed-phase HPLC method is typically employed for the separation of this compound from its potential impurities and related compounds.
Experimental Protocol:
1. Sample Preparation:
-
Accurately weigh and dissolve a known amount of the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
For quantitative analysis, prepare a series of calibration standards of known concentrations.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffered aqueous phase and an organic modifier. A common starting point is a gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
-
Gradient Elution: A typical gradient could be:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25.1-30 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 254 nm.
3. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time compared to a reference standard.
-
Purity is assessed by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
For quantification, generate a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of the sample from this curve.
Quantitative Data Summary:
| Parameter | Expected Value |
| Retention Time (t R ) | Dependent on the specific HPLC conditions, but should be consistent for a given method. |
| Linearity (r²) | > 0.999 for the calibration curve. |
| Limit of Detection (LOD) | Typically in the low ng/mL range. |
| Limit of Quantification (LOQ) | Typically in the mid to high ng/mL range. |
Experimental Workflow:
Application Notes and Protocols: 6-Aminopicolinic Acid in the Development of Metal-Organic Frameworks (MOFs)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
6-Aminopicolinic acid (6-apa) is a versatile heterocyclic building block that has garnered interest in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. Its structure, featuring a pyridine ring, a carboxylic acid group, and an amino group, offers multiple coordination sites for metal ions, leading to the formation of diverse and functional materials. The presence of the amino group is particularly noteworthy as it can enhance the properties of the resulting MOFs, such as tuning their electronic properties, improving gas sorption selectivity, and providing sites for post-synthetic modification. These characteristics make this compound a promising ligand for the development of MOFs with applications in sensing, catalysis, and gas storage. While the development of porous MOFs solely from this compound is an emerging area, its use in conjunction with co-linkers has been successfully demonstrated, yielding novel materials with interesting properties.
I. Data Presentation: Properties of a Cd(II) Coordination Polymer with 6-Aminopicolinate
The following table summarizes the key properties of a cadmium(II) coordination polymer synthesized using 6-aminopicolinate and a bipyridyl co-linker, as described by Gong et al. (2024). This data provides a reference for the types of materials that can be developed using this ligand.
| Property | Value | Reference |
| Compound | Cd(II) coordination polymer with 6-aminopicolinate and 4,4′-bipyridine | Gong et al., 2024 |
| Metal Center | Cadmium (II) | Gong et al., 2024 |
| Organic Linkers | 6-Aminopicolinate, 4,4′-Bipyridine | Gong et al., 2024 |
| Coordination Mode of 6-apic | μ–κ²O,N:κO′ | Gong et al., 2024 |
| Application | Photoluminescence Sensing of Fe³⁺ and Zn²⁺ | Gong et al., 2024 |
II. Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of coordination polymers and related MOFs using this compound and its derivatives.
A. Synthesis of a Cd(II) Coordination Polymer with 6-Aminopicolinate and 4,4′-Bipyridine
This protocol is adapted from the work of Gong et al. (2024)[1].
Materials:
-
Cadmium(II) nitrate tetrahydrate (Cd(NO₃)₂·4H₂O)
-
This compound (H6apic)
-
4,4′-Bipyridine (bipy)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
Procedure:
-
In a 20 mL glass vial, dissolve Cd(NO₃)₂·4H₂O (0.1 mmol) and this compound (0.2 mmol) in a solvent mixture of DMF (5 mL) and deionized water (5 mL).
-
To this solution, add 4,4′-bipyridine (0.1 mmol).
-
Seal the vial and heat the mixture at 110 °C for 72 hours in an oven.
-
After the reaction is complete, allow the vial to cool slowly to room temperature.
-
Colorless block-shaped crystals suitable for single-crystal X-ray diffraction should be formed.
-
Collect the crystals by filtration, wash with fresh DMF, and air-dry.
B. Synthesis of a Cadmium MOF using 6-(methoxycarbonyl)pyridine-2-carboxylic acid
This protocol is adapted from the synthesis of a related MOF for hydrogen storage applications, as described by Kadir et al. (2025)[2]. This demonstrates the use of a derivative of this compound.
Materials:
-
Cadmium(II) nitrate tetrahydrate (Cd(NO₃)₂·4H₂O)
-
6-(methoxycarbonyl)pyridine-2-carboxylic acid
-
N,N-Dimethylformamide (DMF)
-
Methanol
Procedure:
-
Dissolve an equimolar amount of Cd(NO₃)₂·4H₂O and 6-(methoxycarbonyl)pyridine-2-carboxylic acid in 1 mL of DMF in a small vial.
-
Heat the mixture to 110 °C for 48 hours in a sand bath.
-
Slowly cool the resulting solution to room temperature.
-
Transfer the solution to another vial containing 0.5 mL of methanol for slow diffusion.
-
Cap the reaction vial and let it stand for several weeks for crystallization.
-
Collect the resulting white solid by filtration. The reported yield is approximately 67.9%.[2]
C. Characterization of the Synthesized Materials
1. Powder X-Ray Diffraction (PXRD):
-
Purpose: To confirm the crystal structure and phase purity of the synthesized material.
-
Procedure:
-
Grind a small sample of the crystalline product into a fine powder.
-
Mount the powder on a sample holder.
-
Collect the PXRD pattern using a diffractometer with Cu Kα radiation.
-
Compare the experimental pattern with the simulated pattern from single-crystal X-ray diffraction data to confirm phase purity.
-
2. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To identify the functional groups present in the material and confirm the coordination of the ligand to the metal center.
-
Procedure:
-
Mix a small amount of the sample with KBr powder and press into a pellet.
-
Record the FTIR spectrum in the range of 4000-400 cm⁻¹.
-
Analyze the spectrum for characteristic peaks of the carboxylate and amino groups of the 6-aminopicolinate ligand and look for shifts indicating coordination to the metal center.
-
3. Thermogravimetric Analysis (TGA):
-
Purpose: To determine the thermal stability of the MOF and the temperature at which solvent molecules are removed and the framework decomposes.
-
Procedure:
-
Place a small amount of the sample in an alumina crucible.
-
Heat the sample under a nitrogen atmosphere from room temperature to approximately 800 °C at a constant heating rate (e.g., 10 °C/min).
-
Record the weight loss as a function of temperature.
-
4. Photoluminescence Spectroscopy:
-
Purpose: To investigate the luminescent properties of the material for sensing applications.
-
Procedure:
-
Disperse the finely ground sample in a suitable solvent (e.g., DMF).
-
Record the emission and excitation spectra at room temperature using a fluorescence spectrophotometer.
-
For sensing applications, titrate the dispersed MOF with solutions of different metal ions and record the changes in luminescence intensity.
-
III. Mandatory Visualizations
A. Logical Relationships in MOF Development
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Aminopicolinic Acid
Welcome to the technical support center for the synthesis of 6-Aminopicolinic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your synthesis and improve the final yield of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the widely practiced method of oxidizing an N-acetyl protected 2-amino-6-methylpyridine.
| Issue | Potential Cause | Recommended Solution |
| Low or no conversion of N-(6-methylpyridin-2-yl)-acetamide | 1. Inactive Potassium Permanganate (KMnO₄): The oxidizing agent may have degraded due to improper storage or age. 2. Insufficient Temperature: The reaction may not have reached the optimal temperature for oxidation to occur efficiently. 3. Inadequate Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. | 1. Use fresh, finely ground KMnO₄. Store it in a tightly sealed container in a cool, dry place. 2. Carefully monitor and maintain the reaction temperature at the recommended level (e.g., 75°C). Use a calibrated thermometer. 3. Increase the reaction time and monitor the progress using an appropriate analytical technique like Thin Layer Chromatography (TLC). |
| Low Yield of this compound after Work-up | 1. Over-oxidation: The methyl group may have been completely cleaved from the pyridine ring, or other side reactions may have occurred. 2. Incomplete Hydrolysis of Acetyl Group: If the synthesis involves an N-acetyl intermediate, the deprotection step might be incomplete. 3. Product Loss During Extraction: The product might have poor solubility in the chosen extraction solvent. 4. Incorrect pH for Precipitation: The pH of the solution during product isolation is critical for efficient precipitation. | 1. Control the stoichiometry of KMnO₄ carefully. Consider adding the oxidant portion-wise to manage the reaction exotherm. Lowering the reaction temperature slightly might also help. 2. Ensure complete hydrolysis by adjusting the reaction time, temperature, or concentration of the acid/base used for deprotection. 3. Before extraction, adjust the pH of the aqueous layer to the isoelectric point of this compound to minimize its solubility. Test different organic solvents for optimal extraction. 4. Carefully adjust the pH to the isoelectric point (typically around 4-5) to maximize the precipitation of the product. Use a pH meter for accurate measurement. |
| Presence of Impurities in the Final Product | 1. Unreacted Starting Material: The initial oxidation reaction did not go to completion. 2. Manganese Dioxide (MnO₂) Residues: Incomplete removal of MnO₂ formed during the oxidation. 3. Byproducts from Side Reactions: Formation of undesired related substances. | 1. Optimize the reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. 2. After the reaction, ensure the precipitate of MnO₂ is thoroughly filtered and washed. The use of a filter aid like celite can be beneficial. 3. Purify the crude product using recrystallization from a suitable solvent or by column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: A common and practical starting material is 2-amino-6-methylpyridine. The amino group is typically protected, for instance, by acetylation to form N-(6-methylpyridin-2-yl)-acetamide, before the oxidation of the methyl group.
Q2: Why is it necessary to protect the amino group before the oxidation step?
A2: The amino group is sensitive to oxidation by strong oxidizing agents like potassium permanganate. Protecting the amino group, for example as an acetamide, prevents its degradation during the oxidation of the methyl group, thereby improving the overall yield and purity of the desired product.
Q3: What are the critical parameters to control during the potassium permanganate oxidation?
A3: The critical parameters to control are:
-
Temperature: The reaction is often exothermic. Maintaining a stable temperature (e.g., 75°C) is crucial to prevent side reactions and decomposition.[1]
-
Stoichiometry of KMnO₄: The amount of potassium permanganate should be carefully calculated and added, often in portions, to control the reaction rate and prevent over-oxidation.
-
Reaction Time: Sufficient time must be allowed for the reaction to go to completion.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A suitable solvent system should be developed to clearly separate the starting material, intermediate products, and the final product.
Q5: What is the best way to purify the final this compound?
A5: After the initial isolation by precipitation, recrystallization is a common and effective method for purification. The choice of solvent for recrystallization is crucial and may require some experimentation. Common solvents to consider are water, ethanol, or a mixture thereof.
Experimental Protocols
Protocol 1: Synthesis of N-(6-methylpyridin-2-yl)-acetamide
This protocol describes the protection of the amino group of 2-amino-6-methylpyridine by acetylation.
-
Dissolution: Dissolve 2-amino-6-methylpyridine (1 equivalent) in a suitable solvent like pyridine or a mixture of an inert solvent and a base (e.g., triethylamine in dichloromethane).
-
Acylation: Cool the solution in an ice bath (0°C). Add acetic anhydride (1.1 to 1.5 equivalents) dropwise while stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quenching: Quench the reaction by adding methanol.
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with water, a mild acidic solution (e.g., 1M HCl), a mild basic solution (e.g., saturated NaHCO₃), and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(6-methylpyridin-2-yl)-acetamide. Purify further by recrystallization if necessary.
Protocol 2: Synthesis of this compound via Oxidation
This protocol outlines the oxidation of the methyl group of N-(6-methylpyridin-2-yl)-acetamide to a carboxylic acid.
-
Reaction Setup: Dissolve N-(6-methylpyridin-2-yl)-acetamide (1 equivalent) in water and heat the solution to 75°C.[1]
-
Oxidation: Slowly add potassium permanganate (KMnO₄) (approximately 3.5 equivalents) in portions to the heated solution while maintaining the temperature at 75°C.[1]
-
Reaction Time: Stir the reaction mixture at 75°C for about 4 hours.[1]
-
Work-up: Cool the reaction mixture to room temperature and filter to remove the manganese dioxide precipitate.
-
Hydrolysis and Isolation: The resulting intermediate, 6-acetamidopicolinic acid, can be hydrolyzed to this compound by heating with an acid (e.g., HCl) or a base (e.g., NaOH). After hydrolysis, evaporate the solvent partially and acidify the aqueous solution to a pH of 4-5 with a suitable acid (e.g., 12 N HCl) to precipitate the this compound.[1]
-
Purification: Filter the precipitate, wash with cold water, and dry to obtain the crude product. The product can be further purified by recrystallization.
Data Presentation
Table 1: Reported Synthesis Parameters for 6-Acetamidopicolinic Acid
| Parameter | Value | Reference |
| Starting Material | N-(6-methylpyridin-2-yl)-acetamide | [1] |
| Oxidizing Agent | Potassium Permanganate (KMnO₄) | [1] |
| Solvent | Water | [1] |
| Temperature | 75°C | [1] |
| Reaction Time | 4 hours | [1] |
| Yield | 37% | [1] |
Table 2: Suggested Parameters for Optimization of the Oxidation Step
| Parameter | Suggested Range for Optimization | Rationale |
| Temperature | 60 - 85°C | Lower temperatures may reduce side reactions but require longer reaction times. Higher temperatures may increase the reaction rate but risk over-oxidation. |
| KMnO₄ Equivalents | 3.0 - 4.0 equivalents | Fine-tuning the amount of oxidant can maximize the conversion of the starting material while minimizing byproduct formation. |
| Rate of Addition of KMnO₄ | Dropwise / In small portions over 1-2 hours | Slower addition helps to control the exotherm of the reaction and can lead to a cleaner reaction profile. |
| pH of the reaction medium | Neutral to slightly basic | The efficiency of permanganate oxidation can be pH-dependent. Exploring slightly basic conditions might be beneficial. |
Visualizations
Caption: A flowchart illustrating the three main stages in the synthesis of this compound.
Caption: A decision tree to troubleshoot common causes of low yield in the synthesis of this compound.
References
Common side reactions in the synthesis of 6-Aminopicolinic acid derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 6-aminopicolinic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The primary routes to this compound and its derivatives typically involve a few key transformations. A common starting material is 2-methyl-6-aminopyridine, which can be oxidized to form the carboxylic acid. Another approach involves the nitration of a picoline derivative, followed by reduction of the nitro group to an amine. The specific route often depends on the availability of starting materials and the desired substitution pattern on the pyridine ring.
Q2: I am observing significant decarboxylation of my picolinic acid derivative during the reaction. What causes this and how can I prevent it?
A2: Decarboxylation is a common side reaction for picolinic acids and their derivatives, especially at elevated temperatures. The proximity of the carboxylic acid to the nitrogen atom in the pyridine ring facilitates this process through a mechanism known as the Hammick reaction. To minimize decarboxylation, it is crucial to maintain the lowest possible reaction temperature that still allows for an acceptable reaction rate. If the reaction requires heat, careful monitoring and optimization of the heating time are essential. In some cases, using milder reaction conditions or different reagents can also help to avoid this side reaction.
Q3: My catalytic hydrogenation of a nitropicolinic acid derivative is giving low yields. What are the potential issues?
A3: Low yields in the catalytic hydrogenation of nitropyridines can be attributed to several factors. Catalyst poisoning is a common issue, where impurities in the starting material or solvent deactivate the catalyst. Sulfur-containing compounds are particularly problematic for catalysts like palladium on carbon (Pd/C). Ensuring the purity of your substrate and using high-purity solvents can mitigate this. Additionally, the reaction product, the aminopicolinic acid, can sometimes inhibit the catalyst by adsorbing to its surface. In such cases, increasing the catalyst loading or using a different catalyst system, such as one based on rhodium or platinum, may improve the yield. In some instances, the accumulation of hydroxylamine intermediates can also hinder the reaction; the addition of catalytic amounts of vanadium compounds has been shown to prevent this.[1]
Q4: I am struggling with the purification of my final this compound derivative. What are some effective purification strategies?
A4: Purification of aminopicolinic acid derivatives can be challenging due to their amphoteric nature, possessing both a basic amino group and an acidic carboxylic acid group. This can lead to solubility issues in common organic solvents. Recrystallization is a common and effective method for purification. The choice of solvent is critical and often requires some experimentation. Mixtures of water and ethanol are frequently used. For more challenging purifications, column chromatography can be employed. Due to the polar nature of these compounds, polar stationary phases like silica gel are typically used, with eluent systems often containing a mixture of a polar organic solvent (like ethyl acetate or methanol) and a small amount of a basic modifier (like triethylamine) to prevent streaking on the column. Cation-exchange chromatography can also be a powerful technique for separating the desired product from non-basic impurities.[2]
Troubleshooting Guides
Problem 1: Low Yield and/or Formation of Multiple Byproducts in the Nitration of 2-Picoline-N-Oxide
Symptoms:
-
Lower than expected yield of the desired 4-nitro-2-picoline-N-oxide.
-
TLC or HPLC analysis shows multiple spots/peaks, indicating the presence of isomers and other byproducts.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Incorrect Nitrating Agent Composition | The ratio of nitric acid to sulfuric acid is crucial for generating the nitronium ion (NO₂⁺) electrophile. Ensure you are using a well-defined "mixed acid" with the correct proportions. A typical procedure uses a mixture of fuming nitric acid and concentrated sulfuric acid.[3] |
| Reaction Temperature Too High or Too Low | Nitration is an exothermic reaction. If the temperature is too high, it can lead to the formation of dinitro byproducts and other side reactions. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Maintain a controlled temperature, often by using an ice bath during the addition of reagents, and then heating to a specific temperature (e.g., 125-130°C) for a defined period.[3] |
| Formation of Isomeric Byproducts | While the N-oxide group directs nitration primarily to the 4-position, some nitration may occur at other positions on the pyridine ring. Careful control of reaction conditions, as mentioned above, can help to maximize the yield of the desired isomer. |
| Inadequate Quenching and Workup | The reaction mixture is highly acidic and must be carefully neutralized during workup. Pouring the reaction mixture onto ice and then slowly adding a base (like sodium carbonate solution) until the pH is neutral to slightly basic is a standard procedure.[3] Incomplete neutralization can lead to product loss during extraction. |
Experimental Protocol: Nitration of Pyridine-N-Oxide to 4-Nitropyridine-N-Oxide
-
Preparation of Nitrating Acid: In a flask equipped with a magnetic stir bar and cooled in an ice bath, slowly add 30 mL of concentrated sulfuric acid to 12 mL of fuming nitric acid with stirring.[3]
-
Reaction Setup: In a three-neck flask equipped with a reflux condenser, internal thermometer, and an addition funnel, place 9.51 g of pyridine-N-oxide.[3] Heat the flask to 60°C.
-
Addition of Nitrating Acid: Transfer the prepared nitrating acid to the addition funnel and add it dropwise to the pyridine-N-oxide over 30 minutes, maintaining the internal temperature.[3]
-
Reaction: After the addition is complete, heat the reaction mixture to 125-130°C for 3 hours.[3]
-
Workup: Cool the reaction mixture to room temperature and pour it onto 150 g of crushed ice in a beaker.[3] Carefully add a saturated sodium carbonate solution in portions until the pH reaches 7-8.[3]
-
Isolation: Collect the precipitated yellow solid by vacuum filtration.[3]
-
Purification: Wash the crude product with acetone to remove inorganic salts. The acetone filtrate is then concentrated under reduced pressure to yield the 4-nitropyridine-N-oxide.[3] The product can be further purified by recrystallization from acetone if necessary.[3]
Logical Workflow for Troubleshooting Nitration
References
Technical Support Center: Purification of Crude 6-Aminopicolinic Acid
Welcome to the technical support center for the purification of crude 6-Aminopicolinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying crude this compound?
A1: The most common and effective method for purifying crude this compound is recrystallization. This technique is well-suited for solid organic compounds and relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the crude material in a hot solvent and allowing it to cool slowly, purer crystals of this compound will form, leaving impurities behind in the solvent.
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
A2: A good recrystallization solvent should dissolve this compound well at elevated temperatures but poorly at room temperature. Based on the polar nature of this compound, polar solvents are a good starting point. Water, ethanol, methanol, or a mixture of water and ethanol (e.g., 1:6 v/v) have been shown to be effective for recrystallizing aminopicolinic acid derivatives.[1] It is recommended to perform small-scale solubility tests with a few solvents to determine the optimal one for your specific crude material.
Q3: What are some common impurities I might encounter in crude this compound?
A3: Common impurities can include unreacted starting materials, by-products from the synthesis, and colored polymeric materials. The exact nature of the impurities will depend on the synthetic route used to prepare the this compound. If the crude product has a noticeable color, it is often due to the presence of colored impurities which can sometimes be removed using activated charcoal.
Q4: My purified this compound is still colored. What can I do?
A4: If your recrystallized product is still colored, you can perform a decolorization step. This is typically done by adding a small amount of activated charcoal to the hot, dissolved solution before the filtration step of recrystallization. The charcoal will adsorb the colored impurities. It is important to use the minimum amount of charcoal necessary, as excessive use can lead to a loss of your desired product. A subsequent hot filtration will remove the charcoal.
Q5: What purity can I expect to achieve after one round of recrystallization?
A5: While the starting purity of crude this compound can vary significantly, a single, well-executed recrystallization can often increase the purity to over 98%. For example, commercially available this compound often has a purity of >98.0% as determined by HPLC. For highly impure crude material, a second recrystallization may be necessary to achieve the desired level of purity.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of crude this compound.
Crystallization Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | The solution is not supersaturated (too much solvent was used). | - Concentrate the solution by boiling off some of the solvent and allow it to cool again. - Try scratching the inside of the flask at the solvent-air interface with a glass rod to induce nucleation. - Add a seed crystal of pure this compound, if available. - If using a mixed solvent system, try adding more of the anti-solvent (the solvent in which the compound is less soluble). |
| The product "oils out" instead of crystallizing. | The melting point of the crude material is lower than the boiling point of the solvent, or the solution is cooling too quickly. | - Reheat the solution to redissolve the oil and add a small amount of additional solvent. Allow the solution to cool more slowly. - Consider using a lower-boiling point solvent or a different solvent system. - Ensure the crude material is not excessively impure, as high levels of impurities can depress the melting point. |
| Low yield of recovered crystals. | Too much solvent was used, leading to a significant amount of product remaining in the mother liquor. The compound is more soluble in the chosen solvent than anticipated. | - Before filtering, cool the flask in an ice bath to maximize crystal precipitation. - Use a minimal amount of cold solvent to wash the crystals during filtration. - If the mother liquor has not been discarded, you can try to recover more product by evaporating some of the solvent and cooling again. |
| Crystals are colored or appear impure. | Impurities are co-crystallizing with the product. | - Treat the hot solution with a small amount of activated charcoal before filtration to remove colored impurities. - A second recrystallization may be necessary to achieve the desired purity. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound
This protocol describes a general procedure for the purification of crude this compound using a single solvent.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., water, ethanol, or a water/ethanol mixture)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Buchner funnel and filter flask
-
Filter paper
-
Activated charcoal (optional)
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude this compound in a few potential solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or if charcoal was added, perform a hot filtration to remove them. It is important to pre-heat the funnel and receiving flask to prevent premature crystallization of the product.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. To further increase the yield, you can then place the flask in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
Purification Workflow
The following diagram illustrates a typical workflow for the purification of crude this compound.
Caption: A typical workflow for the purification of crude this compound.
References
Removing impurities from 6-Aminopicolinic acid reaction mixtures
Welcome to the technical support center for the purification of 6-Aminopicolinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the removal of impurities from this compound reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a this compound reaction mixture?
A1: The impurity profile of this compound largely depends on the synthetic route employed. A common method for its synthesis is the oxidation of 2-amino-6-methylpyridine. Potential impurities from this process can include:
-
Unreacted Starting Material: 2-amino-6-methylpyridine.
-
Partially Oxidized Intermediates: Such as 6-amino-2-pyridinemetanol.
-
Over-oxidized Byproducts: Impurities where other functional groups on the pyridine ring may have been oxidized.
-
Catalyst Residues: If a catalyst is used in the oxidation process.
-
Solvent Residues: Residual solvents from the reaction and workup steps.
Q2: What is the most common and effective method for purifying crude this compound?
A2: Recrystallization is the most widely used and often the most effective method for the purification of crude this compound, particularly for removing small amounts of impurities. The choice of solvent is critical for successful recrystallization.
Q3: How do I choose an appropriate solvent for the recrystallization of this compound?
A3: An ideal recrystallization solvent should dissolve this compound well at elevated temperatures but poorly at room temperature. Based on its chemical structure (containing both a polar carboxylic acid and an amino group), polar solvents are generally good candidates. This compound is known to be soluble in hot water[1]. A mixed solvent system, such as water and ethanol, can also be effective. For a related compound, 4-aminopicolinic acid, recrystallization from a hot water/ethanol (1:6 v/v) mixture has been reported to yield a white solid[2].
Q4: My this compound "oils out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is too supersaturated or if the cooling rate is too fast. To remedy this, you can try the following:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional solvent to decrease the saturation.
-
Allow the solution to cool more slowly. Insulating the flask can help achieve a slower cooling rate.
Q5: Can I use column chromatography to purify this compound?
A5: While possible, purifying a compound with both an acidic (carboxylic acid) and a basic (amino) functional group on standard silica gel can be challenging. The amphoteric nature of this compound can lead to strong adsorption to the silica, resulting in poor separation and recovery. If column chromatography is necessary, consider the following:
-
Reverse-phase chromatography (RPC): This technique uses a non-polar stationary phase (like C18) and a polar mobile phase. It is generally more suitable for polar and ionizable compounds[3][4][5].
-
Adding modifiers to the mobile phase: If using normal-phase (silica gel) chromatography, adding a small amount of an acid (e.g., acetic acid) or a base (e.g., triethylamine) to the mobile phase can help to suppress the ionization of the functional groups and improve elution.
Troubleshooting Guides
Recrystallization
| Problem | Potential Cause | Suggested Solution |
| No crystals form upon cooling. | The solution is not sufficiently supersaturated (too much solvent was used). | - Concentrate the solution by carefully evaporating some of the solvent. - Try to induce crystallization by scratching the inside of the flask with a glass rod at the air-solvent interface. - Add a seed crystal of pure this compound, if available. - Cool the solution to a lower temperature (e.g., in an ice bath). |
| Crystallization is too rapid, resulting in a fine powder. | The solution is too concentrated or cooled too quickly. | - Reheat the solution to redissolve the precipitate. - Add a small amount of additional solvent. - Allow the solution to cool more slowly by insulating the flask. |
| The purified crystals are colored. | Colored impurities are co-precipitating with the product. | - Before the cooling step, add a small amount of activated charcoal to the hot solution and then filter it while hot to remove the charcoal and adsorbed impurities. - A second recrystallization may be necessary. |
| Low recovery of purified product. | - Too much solvent was used. - The compound has significant solubility in the cold solvent. - Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent necessary for dissolution. - Cool the solution thoroughly in an ice bath to maximize crystal formation. - Ensure the filtration apparatus is pre-heated before filtering the hot solution to prevent premature crystallization. |
Liquid-Liquid Extraction
| Problem | Potential Cause | Suggested Solution |
| Poor separation of layers. | The densities of the aqueous and organic phases are too similar. | - Add a saturated brine solution to the aqueous layer to increase its density. |
| Formation of an emulsion. | Vigorous shaking of the separatory funnel. | - Allow the mixture to stand for a longer period. - Gently swirl the funnel instead of shaking vigorously. - Add a small amount of brine to help break the emulsion. |
| Low recovery of this compound. | Incorrect pH of the aqueous phase. | - For extracting into an organic solvent, the aqueous phase should be at the isoelectric point of this compound to minimize its aqueous solubility. - For extracting into an aqueous base, ensure the pH is sufficiently high to deprotonate the carboxylic acid. - For extracting into an aqueous acid, ensure the pH is sufficiently low to protonate the amino group. The pH should be adjusted carefully, as the solubility is pH-dependent[6]. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a general guideline and may require optimization based on the impurity profile of your crude material.
-
Solvent Selection:
-
Place a small amount of your crude this compound in a test tube.
-
Add a few drops of a test solvent (e.g., water, ethanol, or a mixture).
-
Observe the solubility at room temperature and upon heating. An ideal solvent will show low solubility at room temperature and high solubility when hot.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent (e.g., a water/ethanol mixture) portion-wise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent required.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature.
-
To maximize the yield, you can then place the flask in an ice bath.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at an appropriate temperature.
-
Protocol 2: Liquid-Liquid Extraction for Separation of Acidic, Basic, and Neutral Impurities
This protocol outlines a general strategy to separate this compound from neutral and other acidic or basic impurities by adjusting the pH.
-
Initial Dissolution:
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate) and water.
-
-
Separation of Basic Impurities:
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with a dilute acid solution (e.g., 1M HCl). This will protonate basic impurities and this compound, drawing them into the aqueous layer, leaving neutral impurities in the organic layer.
-
-
Isolation of Neutral Impurities:
-
The organic layer now contains neutral impurities. It can be washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent evaporated to isolate the neutral components.
-
-
Separation of this compound:
-
Take the acidic aqueous layer from step 2 and carefully adjust the pH to the isoelectric point of this compound using a base (e.g., 1M NaOH). At its isoelectric point, the amino acid will have minimal solubility in water and should precipitate out.
-
Collect the precipitated this compound by filtration.
-
-
Separation of Other Acidic Impurities:
-
The filtrate from step 4 can be further acidified to precipitate any other acidic impurities that may have been present.
-
Data Presentation
Table 1: Solubility of Picolinic Acid Derivatives in Various Solvents
| Compound | Solvent | Temperature | Solubility (g/kg of solvent) |
| Picolinic Acid | Water | ~293 K | ~862.5 |
| Picolinic Acid | Ethanol | ~293 K | ~57.1 |
| Picolinic Acid | Acetonitrile | ~293 K | ~17.0 |
| This compound | Hot Water | - | Soluble |
Table 2: Purity of this compound
| Source | Purity | Analytical Method |
| Commercial Supplier | 99.90% | Not Specified |
Data from a commercial supplier for a specific batch[9].
Visualizations
Experimental Workflow: Recrystallization
Caption: General workflow for the purification of this compound by recrystallization.
Logical Relationship: pH-Dependent Extraction
References
- 1. chemwhat.com [chemwhat.com]
- 2. irl.umsl.edu [irl.umsl.edu]
- 3. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 4. chromtech.com [chromtech.com]
- 5. jordilabs.com [jordilabs.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer’s Spent Grain Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 6-Aminopicolinic Acid Functionalization
Welcome to the technical support center for the functionalization of 6-aminopicolinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the chemical modification of this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in working with this compound?
A1: Researchers may encounter challenges related to the bifunctional nature of this compound, which contains both a nucleophilic amino group and a carboxylic acid. This can lead to self-polymerization or unwanted side reactions if not properly managed. Its moderate solubility in common organic solvents can also pose experimental difficulties. Careful selection of reaction conditions and, in some cases, the use of protecting groups are crucial for successful functionalization.
Q2: How can I improve the solubility of this compound in my reaction?
A2: this compound is slightly soluble in water and soluble in DMSO, ethanol, and alkaline solutions.[1] For reactions in other organic solvents, solubility can be a challenge. Consider the use of co-solvents or performing the reaction at an elevated temperature. Conversion of the carboxylic acid to its corresponding ester or the use of a soluble salt form can also enhance solubility.
Q3: When should I consider using a protecting group strategy?
A3: A protecting group strategy is advisable when you need to selectively functionalize either the amino group or the carboxylic acid.[2] For instance, if you intend to perform a reaction at the carboxylic acid (e.g., esterification or amide coupling), protecting the more nucleophilic amino group can prevent side reactions. Conversely, protecting the carboxylic acid (e.g., as an ester) is necessary when targeting the amino group for reactions like N-alkylation or acylation.
Q4: What are the common methods for purifying derivatives of this compound?
A4: Purification of this compound derivatives typically involves standard chromatography techniques. Flash column chromatography on silica gel is a common method. The choice of eluent will depend on the polarity of the synthesized derivative. A gradient of ethyl acetate in hexanes or dichloromethane in methanol is often a good starting point. Recrystallization can also be an effective purification method for crystalline products.
Troubleshooting Guides
Amide Coupling Reactions
Issue: Low to no yield of the desired amide product.
| Possible Cause | Suggested Solution |
| Poor activation of the carboxylic acid. | Ensure your coupling reagent (e.g., HATU, HOBt/EDC) is fresh and used in the correct stoichiometry (typically 1.1-1.5 equivalents). The addition of an activating agent like DMAP can be beneficial.[3] |
| Low nucleophilicity of the amine. | For weakly nucleophilic amines, consider using a more potent coupling reagent or higher reaction temperatures. The choice of a non-nucleophilic base, such as DIPEA, is crucial to avoid side reactions. |
| Side reaction with the unprotected amino group of another this compound molecule. | If you are coupling this compound with another amine, consider protecting the amino group of the picolinic acid with a suitable protecting group (e.g., Boc) to prevent self-condensation. |
| Poor solubility of starting materials. | Use a co-solvent system (e.g., DMF/DCM) or increase the reaction temperature to ensure all reactants are in solution. |
Issue: Formation of multiple products or impurities.
| Possible Cause | Suggested Solution |
| Epimerization at a chiral center. | If your amine or another part of your molecule contains a chiral center, use a coupling reagent known to suppress epimerization, such as COMU or HATU, and maintain a low reaction temperature. |
| Reaction of the coupling agent with the solvent. | Ensure the use of anhydrous solvents, as water can hydrolyze the activated ester intermediate. |
| Side reactions involving the pyridine nitrogen. | The pyridine nitrogen can sometimes interfere with the reaction. Using a non-coordinating solvent may help to mitigate this. |
N-Alkylation Reactions
Issue: Low yield of the N-alkylated product.
| Possible Cause | Suggested Solution |
| Low reactivity of the alkylating agent. | Use a more reactive alkylating agent (e.g., alkyl iodide instead of alkyl bromide). Increasing the reaction temperature can also improve the reaction rate. |
| Poor basicity to deprotonate the amine. | Ensure a suitable base (e.g., K₂CO₃, Cs₂CO₃) is used in sufficient quantity to deprotonate the amino group and drive the reaction forward. |
| Competitive O-alkylation of the carboxylate. | Protect the carboxylic acid group as an ester to prevent O-alkylation. |
Issue: Over-alkylation leading to quaternary ammonium salts.
| Possible Cause | Suggested Solution |
| High reactivity of the primary amine product. | Use a stoichiometric amount of the alkylating agent and monitor the reaction closely by TLC or LC-MS to stop it once the desired mono-alkylated product is formed. |
| Prolonged reaction time or high temperature. | Reduce the reaction time and/or temperature to favor the formation of the mono-alkylated product. |
Suzuki Coupling Reactions
Issue: Low yield of the cross-coupled product.
| Possible Cause | Suggested Solution |
| Deactivation of the palladium catalyst. | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst. Use degassed solvents. |
| Poor solubility of the boronic acid or halide. | Choose a solvent system in which all reactants are soluble. A mixture of an organic solvent (e.g., dioxane, toluene) and an aqueous base solution is often effective. |
| Protodeboronation of the boronic acid. | Use a milder base (e.g., K₂CO₃, CsF) and avoid prolonged reaction times at high temperatures. The use of boronic esters (e.g., pinacol esters) can also mitigate this side reaction. |
Issue: Formation of homocoupling byproducts.
| Possible Cause | Suggested Solution |
| Slow transmetalation step. | The choice of ligand for the palladium catalyst is crucial. Electron-rich and bulky phosphine ligands often promote efficient transmetalation. |
| Presence of oxygen. | Rigorously exclude oxygen from the reaction mixture, as it can promote the homocoupling of boronic acids. |
Data Presentation
Table 1: Amide Coupling Reaction Conditions for a 5-Amino-6-methoxypicolinic Acid Derivative.[4]
Note: This data is for a structurally similar compound and may require optimization for this compound.
| Coupling Reagent | Base | Solvent | Reaction Time (h) | Temperature | Yield (%) |
| HATU | DIPEA | Isopropyl acetate | 2.5 | Room Temp. | 88 |
| HATU | TEA | DMF | 16 | Room Temp. | 55 |
Experimental Protocols
Protocol 1: General Procedure for HATU-Mediated Amide Coupling[4]
-
Dissolve the carboxylic acid (1.0 eq) and the amine (1.1 eq) in an anhydrous solvent (e.g., DMF, DCM).
-
Add HATU (1.1 eq) to the solution.
-
Slowly add a non-nucleophilic base such as DIPEA (2.5 eq).
-
Stir the reaction mixture at room temperature for 2-16 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Suzuki Coupling of a Halopurine Derivative[5]
Note: This is a general protocol for a related heterocyclic compound and will likely require optimization for a 6-halopicolinic acid derivative.
-
To a reaction flask, add the halopyridine derivative (1.0 eq), the boronic acid (1.2 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Add a base (e.g., K₂CO₃, 2.0 eq).
-
Add a degassed solvent system (e.g., a mixture of toluene and water).
-
Heat the reaction mixture under an inert atmosphere (e.g., 80-100 °C) for 4-24 hours, monitoring the progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
References
How to increase the solubility of 6-Aminopicolinic acid for reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 6-Aminopicolinic acid in experimental reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
This compound is a crystalline solid that is soluble in hot water.[1][2] Its solubility in organic solvents is generally limited but can be enhanced through various techniques. Due to its amphoteric nature, possessing both a basic amino group and an acidic carboxylic acid group, its solubility is highly dependent on the pH of the solution.
Q2: How does pH affect the solubility of this compound?
Q3: Which organic solvents can be used to dissolve this compound for reactions?
While quantitative data is scarce, protocols for reactions involving aminopicolinic acid derivatives suggest its solubility or suspension in polar aprotic solvents. For instance, in amide coupling reactions, solvents like Dimethylformamide (DMF) are commonly used to dissolve or suspend the acid.[3][4] For a related compound, picolinic acid, solubility has been quantified in ethanol and acetonitrile, suggesting these may also be viable solvents for this compound, although likely to a lesser extent than in water.[5]
Q4: How can I increase the solubility of this compound for a chemical reaction?
There are several effective methods to increase the solubility of this compound for reactions:
-
pH Adjustment: Modifying the pH of the reaction mixture is a primary strategy. Adding a base (e.g., triethylamine, diisopropylethylamine) will deprotonate the carboxylic acid, forming a more soluble salt.[4] Conversely, adding an acid will protonate the amino group.
-
Salt Formation: Converting the acid into a salt prior to the reaction can significantly improve its solubility. This can be achieved by reacting it with a suitable base.
-
Co-solvents: Using a mixture of solvents can enhance solubility. For example, adding water to an organic solvent can sometimes increase the solubility of polar compounds.[6]
-
Elevated Temperature: As this compound is soluble in hot water, increasing the temperature of the reaction mixture can improve its solubility.[1][2] However, the thermal stability of all reaction components must be considered.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound is not dissolving in the reaction solvent. | Inappropriate solvent: The selected organic solvent may not be polar enough. | Try using polar aprotic solvents such as DMF or DMSO. Consider a co-solvent system, for example, by adding a small amount of water if compatible with your reaction chemistry. |
| Low Temperature: Solubility may be limited at room temperature. | Gently warm the mixture to increase the rate and extent of dissolution. Ensure the temperature is compatible with all reactants.[1] | |
| pH is near the isoelectric point: The compound is likely in its least soluble zwitterionic form. | Adjust the pH of the mixture. For reactions requiring a free amine, consider adding the acid to a basic solution. For reactions involving the carboxylic acid, ensure the medium is not acidic. | |
| Precipitation occurs during the reaction. | Change in pH: The reaction may be generating acidic or basic byproducts that shift the pH towards the isoelectric point. | Add a non-nucleophilic base (e.g., proton sponge) or a buffer to maintain a constant pH throughout the reaction. |
| Product is insoluble: The newly formed product may be insoluble in the reaction medium. | If possible, choose a solvent system in which both reactants and products are soluble. Otherwise, the precipitation of the product can be used to drive the reaction to completion. | |
| Common ion effect: If a salt of this compound is used, the addition of other salts containing a common ion might decrease its solubility. | Minimize the concentration of other salts in the reaction mixture. |
Quantitative Solubility Data
While specific data for this compound is limited, the following table for the related compound, Picolinic Acid , can provide a useful reference for solubility in common solvents at approximately 293 K.
| Solvent | Solubility (g/kg of solvent) |
| Water | ~862.5[5] |
| Ethanol | ~57.1[5] |
| Acetonitrile | ~17.0[5] |
Experimental Protocols
Protocol 1: Salt Formation for Enhanced Solubility
This protocol describes the in-situ formation of a soluble salt of this compound for use in a subsequent reaction, such as an amide coupling.
Materials:
-
This compound
-
Anhydrous polar aprotic solvent (e.g., DMF, NMP)
-
Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)), 2-3 equivalents
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound.
-
Add the anhydrous polar aprotic solvent.
-
Stir the suspension at room temperature.
-
Slowly add 2-3 equivalents of the tertiary amine base to the suspension.
-
Continue stirring the mixture. The formation of the triethylammonium or diisopropylethylammonium salt of this compound should result in a more homogeneous solution.
-
This solution containing the solubilized salt can then be used directly in the subsequent reaction step (e.g., addition of an activating agent for amide coupling).[3][4]
Protocol 2: Dissolution for Amide Coupling Reactions
This protocol outlines a general procedure for dissolving this compound for a HATU-mediated amide coupling reaction.
Materials:
-
This compound (1 equivalent)
-
Amine coupling partner (1-1.2 equivalents)
-
HATU (1.1-1.5 equivalents)
-
DIPEA or TEA (2-3 equivalents)
-
Anhydrous DMF
Procedure:
-
In a dry reaction flask, suspend this compound in anhydrous DMF.
-
Add the amine coupling partner to the suspension.
-
Add HATU to the mixture.
-
Slowly add DIPEA or TEA to the reaction mixture. The mixture should become more homogeneous as the soluble salt of the acid is formed.
-
Stir the reaction at room temperature until completion, monitoring by a suitable technique (e.g., TLC or LC-MS).[3]
Visualizations
Caption: Workflow for increasing solubility and use in amide coupling.
Caption: Factors influencing and methods for enhancing solubility.
References
Preventing decomposition of 6-Aminopicolinic acid during synthesis
Welcome to the technical support center for the synthesis of 6-Aminopicolinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this compound during its synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to ensure the stability and purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the main decomposition pathways for this compound during synthesis?
A1: The primary decomposition pathways for this compound during synthesis are decarboxylation and deamination. Decarboxylation, the loss of the carboxylic acid group as carbon dioxide, is often promoted by high temperatures. Deamination, the loss of the amino group, can also occur under certain conditions.
Q2: How do temperature and pH affect the stability of this compound?
A2: Both temperature and pH are critical factors influencing the stability of this compound. High temperatures can accelerate the rate of decarboxylation. The pH of the reaction mixture is also crucial; for instance, the hydrolysis of ester precursors to this compound is often carried out under basic conditions, followed by acidification to a specific pH (e.g., pH 3) to precipitate the product.[1] Extreme pH values, in combination with high temperatures, can lead to increased degradation.
Q3: What are common side products observed during the synthesis of this compound?
A3: Common side products can arise from incomplete reactions or degradation of the starting materials or the product. For example, in syntheses starting from N-(6-methylpyridin-2-yl)-acetamide, incomplete oxidation could leave unreacted starting material.[2] The primary degradation products of this compound itself would be 2-aminopyridine (from decarboxylation) and 6-hydroxypicolinic acid (potentially from deamination followed by hydroxylation).
Q4: Can protecting groups be used to prevent decomposition?
A4: Yes, protecting groups can be a valuable strategy to prevent decomposition. The amino group can be protected with groups like tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), and the carboxylic acid group can be protected as an ester (e.g., methyl or ethyl ester).[3][4][5] This is particularly useful during reactions that require harsh conditions that might otherwise lead to decarboxylation or deamination. The protecting groups are then removed under milder conditions in the final steps of the synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound and provides potential solutions.
| Issue | Potential Cause | Recommended Solution(s) |
| Low Yield of Final Product | Decomposition due to high temperature: Many synthetic steps, such as oxidation or hydrolysis, can be sensitive to high temperatures. | Monitor and control the reaction temperature carefully. For exothermic reactions, consider using an ice bath for cooling. For refluxing steps, ensure the temperature does not significantly exceed the required level. |
| Incorrect pH during workup: The precipitation of this compound is highly dependent on pH. | Carefully adjust the pH of the solution during the workup. For example, after basic hydrolysis of an ester, acidify the solution slowly to approximately pH 3 to maximize precipitation of the product.[1] | |
| Incomplete reaction: The starting materials may not have fully converted to the desired product. | Increase the reaction time or consider a moderate increase in temperature if it does not risk decomposition. Monitor the reaction progress using techniques like TLC or HPLC. | |
| Presence of Impurities in the Final Product | Decarboxylation: The presence of 2-aminopyridine as an impurity suggests decarboxylation has occurred. | Avoid excessive heating during the reaction and workup. If high temperatures are necessary, consider using a protecting group for the carboxylic acid. |
| Incomplete hydrolysis of ester precursor: If synthesizing from an ester, the presence of the starting ester in the final product indicates incomplete hydrolysis. | Extend the hydrolysis time or use a slightly higher concentration of the base. Ensure thorough mixing. | |
| Other side reactions: The formation of other unidentified impurities. | Optimize reaction conditions such as solvent, catalyst, and temperature. Purification of intermediates at each step can also help to minimize side reactions in subsequent steps. | |
| Difficulty in Isolating the Product | Product is soluble in the workup solvent: this compound has some solubility in water, which can lead to losses during aqueous workup. | After precipitation, cool the mixture to a lower temperature (e.g., 0-5 °C) to reduce solubility before filtration. Minimize the volume of water used for washing the precipitate. |
| Formation of a fine precipitate that is difficult to filter: The product may precipitate as very fine particles. | Allow the precipitate to age in the mother liquor, which can lead to the formation of larger crystals. Using a different solvent system for precipitation might also help. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Oxidation and Hydrolysis
This protocol is based on a multi-step synthesis that involves the oxidation of a methyl group followed by the hydrolysis of an amide.
Step 1: Oxidation of N-(6-methylpyridin-2-yl)-acetamide [2]
-
Dissolve N-(6-methylpyridin-2-yl)-acetamide (10 g) in water (100 mL) and heat the solution to 75°C.
-
Slowly add potassium permanganate (37 g) to the solution while maintaining the temperature at 75°C.
-
Stir the reaction mixture at 75°C for 4 hours.
-
Cool the mixture to room temperature and filter to remove the solid manganese dioxide.
-
The resulting filtrate contains the potassium salt of 6-acetamidopicolinic acid and is used directly in the next step.
Step 2: Hydrolysis of 6-Acetamidopicolinic Acid
-
To the filtrate from Step 1, add a solution of sodium hydroxide (e.g., 6N NaOH) until the pH is strongly basic (pH > 12).
-
Heat the mixture to reflux and stir for 4-6 hours, or until the reaction is complete (monitor by TLC or HPLC).
-
Cool the reaction mixture to room temperature.
-
Slowly add a strong acid (e.g., 6N HCl) with stirring until the pH of the solution reaches approximately 3.
-
A precipitate of this compound will form.
-
Cool the mixture in an ice bath for 1 hour to maximize precipitation.
-
Collect the solid product by filtration, wash with a small amount of cold water, and dry under vacuum.
Protocol 2: Purification of this compound[1]
-
If the isolated this compound contains significant impurities, it can be purified by recrystallization or column chromatography.
-
Recrystallization: Dissolve the crude product in a minimal amount of hot water or a suitable solvent mixture (e.g., water/ethanol). Allow the solution to cool slowly to room temperature, then cool further in an ice bath. Collect the purified crystals by filtration.
-
Column Chromatography: For a higher degree of purity, silica gel column chromatography can be employed. A typical eluent system would be a gradient of methanol in dichloromethane (DCM).[1]
Data Presentation
Table 1: Summary of Reaction Conditions from Literature for Aminopicolinic Acid Syntheses
| Reaction Step | Reagent(s) | Temperature (°C) | pH | Reference |
| Oxidation | Potassium Permanganate | 75 | Neutral | [2] |
| Ester Hydrolysis | Sodium Hydroxide | Room Temperature | Basic | [1] |
| Product Precipitation | Hydrochloric Acid | Room Temperature | ~3 | [1] |
| Esterification | Concentrated Sulfuric Acid in Methanol | Reflux | Acidic | [2] |
Visualizations
Diagram 1: General Workflow for the Synthesis of this compound
Caption: A simplified workflow for the synthesis and purification of this compound.
Diagram 2: Troubleshooting Logic for Low Product Yield
Caption: A decision tree for troubleshooting low yield in this compound synthesis.
References
Technical Support Center: 6-Aminopicolinic Acid (6-APA) Production Scale-Up
Welcome to the technical support center for 6-Aminopicolinic acid (6-APA) production. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of 6-APA synthesis. Here you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and comparative data to assist in your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the main stages in the industrial production of 6-APA?
A1: The typical industrial process involves three main stages:
-
Upstream Processing (Fermentation): Production of a penicillin precursor, usually Penicillin G or Penicillin V, through fermentation using a high-yield strain of Penicillium chrysogenum.[1]
-
Enzymatic Conversion (Hydrolysis): The core reaction where the penicillin precursor is hydrolyzed to yield 6-APA and a side-chain acid (e.g., phenylacetic acid from Penicillin G). This is catalyzed by the enzyme Penicillin G Acylase (PGA), which is often immobilized for reuse.[2][3]
-
Downstream Processing (Purification): Separation and purification of 6-APA from the reaction mixture, which includes unreacted substrate, the side-chain acid, and other impurities. This stage typically involves extraction and crystallization.[4][5]
Q2: What is enzyme immobilization and why is it critical for 6-APA production?
A2: Enzyme immobilization is the process of confining enzyme molecules to a solid support material. It is a key strategy in the industrial production of 6-APA for several reasons:
-
Enzyme Reusability: Immobilization allows for the easy separation of the enzyme from the reaction mixture, enabling its reuse over multiple batches, which significantly reduces costs as enzymes are expensive.[6]
-
Process Continuity: It facilitates the development of continuous production processes, for example, by using packed bed reactors.[7]
-
Enhanced Stability: Immobilization can improve the enzyme's stability against changes in temperature, pH, and exposure to organic solvents.[3][6]
-
Simplified Downstream Processing: It prevents contamination of the final product with the enzyme, simplifying purification steps.
Common supports for Penicillin G Acylase (PGA) include polymers like Eupergit C and agarose beads.[1][8]
Q3: What are the optimal pH and temperature ranges for the enzymatic hydrolysis of Penicillin G?
A3: The optimal conditions can vary depending on whether the enzyme is free or immobilized, and the specific support used. For immobilized Penicillin G Acylase (PGA), the optimal conditions are generally:
-
pH: A slightly alkaline pH range of 7.5 to 8.2 is often optimal for the hydrolysis reaction.[9] Some studies report an optimal pH of 8.0 for PGA immobilized on magnetic nanoparticles.[10]
-
Temperature: A temperature range of 35°C to 45°C is typically preferred.[9][10] While higher temperatures can increase the reaction rate, they may also accelerate enzyme deactivation.
Q4: Which organic solvents are suitable for the extraction of Penicillin G or the byproduct phenylacetic acid (PAA)?
A4: Organic solvents are often used in a biphasic system to extract the penicillin precursor from the fermentation broth or to remove the PAA byproduct from the aqueous reaction phase, which can simplify the process.[11] However, the choice of solvent is critical as many can inhibit or destabilize the enzyme. Methylisobutyl ketone (MIBK) has been identified as a suitable solvent because it has a less detrimental effect on PGA stability compared to others like butanone.[11][12] Butyl acetate is also commonly used for extracting penicillin from the fermentation liquor and for washing 6-APA crystals.[4][13]
Troubleshooting Guides
This section addresses specific issues that may arise during the scale-up of 6-APA production.
Problem 1: Low Yield of 6-APA
A low or decreasing yield of 6-APA is one of the most common challenges. Use the following logical workflow to diagnose the potential cause.
Problem 2: Rapid Loss of Immobilized Enzyme Activity
Symptom: The conversion rate of Penicillin G to 6-APA drops significantly after only a few reaction cycles.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Enzyme Denaturation | Monitor pH and temperature within the reactor. Spikes or deviations from the optimal range (pH 7.5-8.2, Temp 35-45°C) can cause irreversible damage. | Calibrate and verify pH probes and temperature sensors. Implement robust automated control systems to maintain stable conditions.[9] |
| Inhibition by Organic Solvents | Analyze the reaction medium for residual organic solvents used in upstream extraction. Some solvents are potent inhibitors. | If using organic solvents, choose one with low enzyme inhibition, such as methylisobutyl ketone (MIBK).[11] Ensure solvent recovery steps are efficient to minimize carryover. |
| Product Inhibition | Measure the concentration of phenylacetic acid (PAA) and 6-APA in the reactor. High concentrations of both products can inhibit the enzyme.[14] | Implement an in-situ product removal system, such as using a biphasic system where PAA is continuously extracted into an organic phase.[12] |
| Diffusion Limitation / Fouling | Observe the immobilized enzyme particles. Clogging of the support pores by substrate, product crystals, or impurities from the fermentation broth can block the enzyme's active sites.[8][15] | Improve the purification of the Penicillin G solution before it enters the reactor. Optimize the flow rate in packed bed reactors to prevent blockages.[9] Consider periodic washing of the immobilized enzyme with appropriate buffer solutions. |
| Enzyme Leaching | Assay the reaction supernatant for enzyme activity. The presence of activity indicates that the enzyme is detaching from the support. | Re-evaluate the immobilization method. A stronger covalent attachment, such as a multipoint covalent linkage protocol, may be necessary to prevent leaching.[1] |
Problem 3: Poor Quality or Purity of Final 6-APA Product
Symptom: The crystallized 6-APA is discolored, has a low melting point, or fails to meet purity specifications (>98%).
| Potential Cause | Diagnostic Check | Recommended Solution |
| Incomplete Reaction | Use HPLC to analyze the product for high levels of residual Penicillin G. | Increase reaction time or the amount of immobilized enzyme to drive the conversion to completion (>99%). |
| Co-precipitation of Phenylacetic Acid (PAA) | Analyze the final product for PAA content. PAA can get trapped in the 6-APA crystals if not effectively removed. | Improve the extraction of PAA before crystallization. This is typically done by adjusting the pH to ~2.0 and extracting with a solvent like n-butylacetate.[16] A secondary crystallization step can also be employed for higher purity.[4] |
| Incorrect Crystallization pH | Verify the pH at which crystallization is induced. The solubility of 6-APA is minimal at its isoelectric point. | Carefully control the pH adjustment during crystallization. The optimal pH for precipitating 6-APA is typically between 3.5 and 4.2.[4][17] |
| Trapped Impurities from Broth | Analyze the product for color bodies or other contaminants originating from the initial fermentation. | Enhance the purification of the Penicillin G solution before the enzymatic reaction. This can include steps like carbon treatment or resin-based decolorization.[18] |
Data Presentation
Table 1: Comparison of 6-APA Yields and Purity under Different Process Conditions
| Process Stage / Method | Key Parameters | Achieved Yield / Conversion | Final Purity | Source |
| Enzymatic Conversion (Intact Cells) | E. coli strain BDCS-N-FMu12, 4h reaction | 68% conversion | - | [16][19] |
| Enzymatic Conversion (Intact Cells) | B. megaterium ATCC 14945 | 37% conversion | - | [16] |
| Downstream (Lentikats Immobilization) | Pilot scale (10L), 10 cycles | Complete conversion | 85-90% (isolated yield) | [17] |
| Downstream (Lentikats Immobilization) | Pilot scale (10L), up to 50 cycles | ~90% overall conversion | - | [17] |
| Downstream (Improved Extraction) | Secondary crystallization with acetone/ethanol | >93% | - | [4] |
| Downstream (Integrated Process) | Three-liquid-phase extraction | - | >98% | [5] |
| Mother Liquor Recovery | Nanofiltration & secondary crystallization | >60% recovery from mother liquor | 99.0% | [20] |
Table 2: Kinetic and Stability Parameters of Penicillin G Acylase (PGA)
| Enzyme State & Conditions | Parameter | Value | Significance | Source |
| Free PGA | Km (Michaelis Constant) | 0.00387 mol/L | Higher substrate affinity | [10] |
| Immobilized PGA (magnetic nanoparticles) | Km (Michaelis Constant) | 0.0101 mol/L | Lower substrate affinity (potential diffusion limits) | [10] |
| Free PGA | Vmax (Maximum Rate) | 0.387 µmol/min | Higher maximum catalytic rate | [10] |
| Immobilized PGA (magnetic nanoparticles) | Vmax (Maximum Rate) | 0.129 µmol/min | Lower maximum rate (steric hindrance/diffusion) | [10] |
| Immobilized PGA on Eupergit (in butanone) | Half-life (t1/2) | 5 hours | Demonstrates instability in certain organic solvents | [11][12] |
| Modified Immobilized PGA (in MIBK) | Stability | Unaltered activity for 1 week at 32°C | Shows improved stability with right solvent/immobilization | [11] |
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of Penicillin G using Immobilized PGA
This protocol describes a typical batch reaction for converting Penicillin G potassium salt into 6-APA.
-
Preparation of Substrate Solution: Prepare an aqueous solution of potassium Penicillin G. A typical concentration is around 3-5% (w/v).
-
Reaction Setup:
-
Add the Penicillin G solution to a temperature-controlled reaction vessel.
-
Suspend the immobilized Penicillin G Acylase catalyst in the solution. A typical loading might be around 50 I.U. of activity per 60 mL of solution.[21]
-
Begin gentle agitation to ensure the catalyst remains suspended.
-
-
Reaction Control:
-
Maintain the temperature of the reaction mixture between 37-40°C.[9]
-
Maintain the pH between 7.8 and 8.1. The hydrolysis of Penicillin G produces phenylacetic acid, which will lower the pH. Use a pH controller to automatically add a dilute base (e.g., 1N NaOH) to titrate the acid and maintain the setpoint.[9][21]
-
-
Monitoring the Reaction: The reaction progress can be monitored by tracking the total volume of base added, which corresponds to the amount of phenylacetic acid produced.[21] The reaction is typically continued until >99% of the Penicillin G has been converted.
-
Enzyme Recovery: Once the reaction is complete, stop the agitation and allow the immobilized enzyme to settle. Decant or filter the supernatant containing the 6-APA product. The enzyme can now be washed with buffer and reused in a subsequent batch.
Protocol 2: Downstream Purification: Extraction and Crystallization of 6-APA
This protocol outlines the steps to isolate and purify 6-APA from the aqueous solution obtained after the enzymatic reaction.[16][17]
-
Removal of Catalyst: Ensure all immobilized enzyme particles are removed from the reaction mixture by filtration.
-
Acidification and PAA Extraction:
-
Cool the reaction mixture to below 10°C.
-
Adjust the pH of the supernatant to 2.0 using a strong acid (e.g., 6M H₂SO₄). This protonates the phenylacetic acid (PAA).
-
Extract the mixture with an equal volume of n-butylacetate. The protonated PAA and any residual Penicillin G will move into the organic phase.
-
Separate the aqueous phase, which now contains the 6-APA.
-
-
Primary Crystallization:
-
Adjust the pH of the aqueous phase to the isoelectric point of 6-APA, typically between 3.5 and 4.2, using concentrated hydrochloric acid.[4]
-
Stir the solution gently at a low temperature (0-10°C) to induce crystallization.
-
To enhance crystallization, an anti-solvent like acetone or ethanol (0.1 to 0.5 times the volume of the aqueous phase) can be added slowly.[4]
-
Allow the crystals to grow for at least 1 hour.
-
-
Isolation and Drying:
-
Collect the 6-APA crystals by filtration or centrifugation.
-
Wash the crystal cake with cold water and then with a solvent like butyl acetate to remove any remaining impurities.[13]
-
Dry the crystals under vacuum at 40-50°C.
-
-
Secondary Crystallization (for higher purity):
-
Re-dissolve the crude 6-APA crystals in water by raising the pH to 7.0-7.5 with a base like ammonia water.
-
Repeat the acidification and crystallization steps (Step 3) to obtain a product with higher purity.[4]
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Exploitation of E. coli for the production of penicillin G amidase: a tool for the synthesis of semisynthetic β-lactam antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN109535179B - Improved 6-APA extraction method - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of the performance of immobilized penicillin G acylase using active-site titration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US4113566A - Process for preparing 6-aminopenicillanic acid - Google Patents [patents.google.com]
- 10. Immobilization and property of penicillin G acylase on amino functionalized magnetic Ni0.3Mg0.4Zn0.3Fe2O4 nanoparticles prepared via the rapid combustion process - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improving the industrial production of 6-APA: enzymatic hydrolysis of penicillin G in the presence of organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. US20050020685A1 - Process for recovery of 6-aminopenicillanic acid from an aqueous discharge stream - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. Investigation of Enzyme Immobilization and Clogging Mechanisms in the Enzymatic Synthesis of Amoxicillin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scialert.net [scialert.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Page loading... [guidechem.com]
- 19. 6-aminopenicillanic acid production by intact cells of E. coli containing penicillin G acylase (PGA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. CN108218893B - Method for recovering 6-APA from 6-APA crystallization mother liquor - Google Patents [patents.google.com]
- 21. prepchem.com [prepchem.com]
Addressing poor crystallinity in 6-Aminopicolinic acid-based coordination polymers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Aminopicolinic acid-based coordination polymers. The information is designed to address common challenges encountered during synthesis, with a focus on improving poor crystallinity.
Frequently Asked Questions (FAQs)
Q1: My synthesis reaction with this compound resulted in an amorphous precipitate instead of crystals. What are the likely causes?
A1: The formation of an amorphous precipitate suggests that the nucleation rate was too high, preventing the ordered growth of crystals. Several factors can contribute to this issue:
-
High Reactant Concentrations: Rapid mixing of high-concentration solutions of the metal salt and this compound can lead to instantaneous precipitation.
-
Inappropriate Solvent System: The chosen solvent may not be optimal for dissolving the reactants and facilitating the slow, controlled growth of the coordination polymer. The polarity and coordinating ability of the solvent play a crucial role.[1]
-
Suboptimal pH: The pH of the reaction mixture can significantly influence the deprotonation state of this compound and the coordination environment of the metal ion, thereby affecting crystal formation.
-
Rapid Temperature Changes: Sudden changes in temperature can induce rapid precipitation rather than crystallization.
Q2: How can I improve the crystallinity of my this compound-based coordination polymer?
A2: Improving crystallinity often involves slowing down the reaction rate to favor crystal growth over nucleation. Here are several strategies:
-
Slower Reagent Addition: Gradually add the solution of one reactant to the other with constant stirring. This maintains a lower degree of supersaturation.
-
Solvent Diffusion/Layering Technique: Dissolve the metal salt and the ligand in two different miscible solvents. Carefully layer the lighter solvent on top of the denser one. Crystals will form at the interface over time.
-
Vapor Diffusion Technique: Dissolve your coordination polymer precursor in a solvent in which it is soluble. Place this solution in a vial, and then place the open vial inside a larger sealed container with a more volatile "anti-solvent" in which the coordination polymer is insoluble. The slow diffusion of the anti-solvent vapor will gradually decrease the solubility of your product, promoting slow crystallization.
-
Hydrothermal/Solvothermal Synthesis: Conducting the reaction in a sealed vessel at elevated temperatures and pressures can promote the growth of high-quality single crystals.[2][3][4][5] This method can overcome kinetic barriers and allow the system to reach a thermodynamically stable crystalline phase.
-
Use of Co-linkers: The introduction of auxiliary ligands, or co-linkers, can modify the coordination environment of the metal center and influence the packing of the coordination polymer, leading to the formation of crystalline materials. For instance, various bipyridine-type organic spacers have been successfully used in the synthesis of crystalline Cd(II) coordination polymers with 6-aminopicolinate.[1]
-
pH Adjustment: Carefully control the pH of the reaction mixture. The use of buffers or dropwise addition of acid or base can help maintain the optimal pH for crystal growth.
Q3: What are the recommended characterization techniques to assess the crystallinity of my product?
A3: Several techniques are essential for determining the crystallinity of your this compound-based coordination polymer:
-
Powder X-ray Diffraction (PXRD): This is the most direct method to assess crystallinity. A crystalline material will produce a diffraction pattern with sharp, well-defined peaks, while an amorphous material will show a broad, featureless halo.
-
Single-Crystal X-ray Diffraction (SCXRD): If you are able to grow single crystals, this technique provides the definitive crystal structure and confirms the highest degree of crystallinity.[1]
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These imaging techniques can reveal the morphology of your product. Crystalline materials often exhibit well-defined shapes (e.g., rods, plates, blocks), whereas amorphous materials typically appear as irregular aggregates.
-
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): Crystalline materials usually show a sharp melting point or decomposition temperature, while amorphous solids tend to soften or decompose over a broader temperature range.
Troubleshooting Guide
Poor crystallinity is a common hurdle in the synthesis of coordination polymers. The following guide provides a structured approach to troubleshoot and optimize your experimental conditions.
Problem: Amorphous Precipitate or Poorly Crystalline Powder
Below is a workflow diagram to guide your troubleshooting process.
Caption: Troubleshooting workflow for poor crystallinity.
| Issue | Potential Cause | Suggested Solution |
| Immediate Precipitation | Reaction is too fast due to high concentrations. | Decrease the concentration of metal salt and/or this compound solutions. |
| Oily Product or Gel Formation | Poor solubility of the forming polymer in the chosen solvent. | Experiment with different solvents or solvent mixtures with varying polarities. For example, a mixture of water and ethanol has been used in the recrystallization of 4-aminopicolinic acid.[6] |
| Microcrystalline Powder | High nucleation rate, limiting crystal growth. | - Employ slow diffusion techniques (vapor or liquid).- Reduce the reaction temperature to slow down the kinetics.- Consider using a coordinating solvent that can temporarily cap the metal centers, slowing down the polymerization. |
| Inconsistent Results | Sensitivity to subtle changes in experimental conditions. | - Precisely control the pH of the reaction mixture.- Ensure thorough cleaning of glassware to avoid nucleation on impurities.- Maintain a constant temperature throughout the crystallization process. |
| Amorphous product despite optimization | The combination of the specific metal and this compound may not favor crystallinity under the tested conditions. | - Introduce a co-linker to alter the coordination geometry and packing. Bipyridine-type linkers have proven effective.[1]- Attempt hydrothermal or solvothermal synthesis, as the higher temperature and pressure can promote the formation of more stable, crystalline phases.[2][3] |
Experimental Protocols
Protocol 1: Slow Evaporation for Crystal Growth
This method is suitable for systems where the coordination polymer is moderately soluble in the chosen solvent.
Methodology:
-
Prepare a dilute solution of the metal salt (e.g., Cadmium(II) salt) in a suitable solvent (e.g., deionized water).
-
Prepare a separate dilute solution of this compound in the same solvent.
-
Slowly add the this compound solution to the metal salt solution while stirring gently.
-
If a co-linker is used (e.g., 4,4'-bipyridine), it can be added to the ligand solution before mixing.[1]
-
Cover the reaction vessel with a lid or parafilm with a few small holes poked in it.
-
Allow the solvent to evaporate slowly at room temperature in a vibration-free environment.
-
Monitor the vessel for crystal formation over several days to weeks.
Protocol 2: Hydrothermal Synthesis for Improved Crystallinity
This method is particularly useful when room temperature methods yield amorphous or poorly crystalline products.
Methodology:
-
Combine the metal salt, this compound, and any co-linkers in a Teflon-lined stainless steel autoclave.
-
Add the desired solvent or solvent mixture (e.g., water, DMF, or a water/ethanol mixture).
-
Seal the autoclave and place it in an oven.
-
Heat the autoclave to a specific temperature (typically between 100-180 °C) and hold for a predetermined time (usually 1-3 days).
-
Allow the autoclave to cool down slowly to room temperature.
-
Collect the resulting crystals by filtration, wash with the solvent used for the reaction, and air dry.
The following diagram illustrates the general workflow for hydrothermal synthesis.
Caption: General workflow for hydrothermal synthesis.
Quantitative Data Summary
The following table summarizes the synthesis conditions for a series of crystalline Cd(II) coordination polymers with 6-aminopicolinate (6apic) and various bipyridyl co-linkers, demonstrating the successful application of co-linkers in obtaining crystalline materials.[1]
| Compound | Co-linker | Metal:Ligand:Co-linker Ratio | Solvent | Method |
| {[Cd(6apic)₂(μ-bipy)]·H₂O}ₙ | 4,4'-bipyridine (bipy) | 1:2:1 | Water | Slow Evaporation |
| {[Cd(6apic)₂(μ-bpe)]·2H₂O}ₙ | 1,2-di(4-pyridyl)ethylene (bpe) | 1:2:1 | Water | Slow Evaporation |
| [Cd(6apic)(μ-6apic)(μ-bpa)₀.₅]ₙ | 1,2-di(4-pyridyl)ethane (bpa) | 1:2:0.5 | Water | Slow Evaporation |
| {[Cd₂(6apic)₄(μ-tmbp)]·7H₂O}ₙ | 1,3-di(4-pyridyl)propane (tmbp) | 2:4:1 | Water | Slow Evaporation |
Note: This table is based on successful syntheses and illustrates effective starting points for optimization. For troubleshooting, systematic variation of these parameters is recommended.
References
- 1. A family of Cd( ii ) coordination polymers constructed from 6-aminopicolinate and bipyridyl co-linkers: study of their growth in paper and photolumine ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT00410H [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Solvothermal synthesis of coordination polymers at different temperatures and their luminescence studies - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. irl.umsl.edu [irl.umsl.edu]
Validation & Comparative
A Comparative Guide to the Synthesis and Spectroscopic Validation of 6-Aminopicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of synthetic routes for 6-aminopicolinic acid, a crucial building block in medicinal chemistry. We present two distinct synthetic methodologies, offering a direct comparison of their reaction conditions and starting materials. Furthermore, this guide details the essential spectroscopic techniques for the validation of the final product, ensuring purity and structural integrity. All experimental data is summarized for clarity, and detailed protocols are provided for reproducibility.
Synthesis Methodologies: A Comparative Overview
The synthesis of this compound can be approached from different precursors, primarily involving the oxidation of a methyl group on the pyridine ring or the functionalization of a pre-existing picolinic acid derivative. Here, we compare two such plausible routes.
Method 1: Oxidation of 2-Amino-6-methylpyridine
This approach utilizes the readily available 2-amino-6-methylpyridine as the starting material. The synthesis involves the protection of the amino group, followed by the oxidation of the methyl group to a carboxylic acid, and subsequent deprotection.
Method 2: Functionalization of Picolinic Acid
An alternative strategy begins with picolinic acid, introducing the amino group through a nitration reaction followed by reduction. This method leverages the reactivity of the pyridine ring for functional group introduction.
Below is a workflow diagram illustrating the general steps involved in the synthesis and validation of this compound.
Spectroscopic Analysis and Validation
The structural confirmation of the synthesized this compound is paramount. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive characterization of the molecule.
Data Presentation: A Comparative Summary
The following table summarizes the expected spectroscopic data for this compound.
| Spectroscopic Technique | Parameter | Expected Value/Observation |
| ¹H NMR | Chemical Shift (δ) | ~6.5-7.5 ppm (aromatic protons), ~5.0-6.0 ppm (NH₂ protons, exchangeable), ~11.0-13.0 ppm (COOH proton, exchangeable) |
| Coupling Constants (J) | ortho (~7-9 Hz), meta (~2-3 Hz), para (~0-1 Hz) coupling between aromatic protons | |
| ¹³C NMR | Chemical Shift (δ) | ~165-175 ppm (C=O), ~150-160 ppm (C-NH₂), ~110-140 ppm (aromatic carbons) |
| IR | Wavenumber (cm⁻¹) | 3300-3500 (N-H stretch, amine), 2500-3300 (O-H stretch, broad, carboxylic acid), 1680-1710 (C=O stretch, carboxylic acid), ~1600 (C=C stretch, aromatic) |
| Mass Spectrometry | m/z | [M+H]⁺ = 139.05 |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis are provided below.
Synthesis Protocols
Method 1: Oxidation of N-(6-methylpyridin-2-yl)-acetamide
-
Acetylation of 2-Amino-6-methylpyridine: To a solution of 2-amino-6-methylpyridine in a suitable solvent (e.g., dichloromethane), add acetic anhydride and a base (e.g., triethylamine). Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Oxidation: Dissolve the resulting N-(6-methylpyridin-2-yl)-acetamide in water and heat to approximately 75°C. Add potassium permanganate portion-wise while maintaining the temperature. Continue the reaction for several hours.[1]
-
Work-up and Hydrolysis: After cooling, filter the reaction mixture to remove manganese dioxide. Acidify the filtrate to precipitate the crude N-(6-carboxypyridin-2-yl)-acetamide. The acetyl protecting group can be removed by acid or base hydrolysis to yield this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).
Method 2: Functionalization of Picolinic Acid (Hypothetical)
-
Nitration: Treat picolinic acid with a nitrating mixture (e.g., a mixture of concentrated sulfuric acid and fuming nitric acid) at an elevated temperature. This step is analogous to the nitration of picolinic acid N-oxide.[2]
-
Reduction: The resulting nitropicolinic acid derivative is then subjected to a reduction reaction. Catalytic hydrogenation using a palladium on carbon catalyst is a common method for reducing nitro groups to amines.[2]
-
Purification: The final product, this compound, can be isolated and purified by adjusting the pH to its isoelectric point to induce precipitation, followed by recrystallization.
The following diagram illustrates the logical relationship in the selection of a synthetic route, considering factors like precursor availability and reaction complexity.
Spectroscopic Analysis Protocols
-
NMR Spectroscopy:
-
Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 MHz or higher).
-
Analysis: Analyze the chemical shifts, integration, and coupling patterns to confirm the presence of the aromatic ring protons, the amino group, and the carboxylic acid group, and to ensure the correct substitution pattern.
-
-
IR Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the solid product or acquire the spectrum using an ATR accessory.
-
Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the amine, the C=O stretch of the carboxylic acid, and the C=C stretches of the pyridine ring. The broadness of the O-H stretch is a key indicator of the carboxylic acid functionality.
-
-
Mass Spectrometry:
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol/water) for electrospray ionization (ESI).
-
Acquisition: Obtain the mass spectrum in positive ion mode.
-
Analysis: Determine the molecular weight of the product by observing the [M+H]⁺ ion peak. This confirms the elemental composition of the synthesized molecule.
-
References
A Comparative Analysis of 6-Aminopicolinic Acid and its Isomers for Researchers and Drug Development Professionals
An in-depth guide to the physicochemical properties, biological activities, and synthesis of 6-Aminopicolinic acid and its structural isomers, providing researchers with critical data for drug discovery and development.
This publication offers a comparative overview of this compound and its isomers, including other aminopicolinic acids, aminonicotinic acids, and aminoisonicotinic acids. This guide is intended for researchers, scientists, and professionals in drug development, presenting a compilation of their physicochemical characteristics, known biological effects with available experimental data, and methodologies for their synthesis and evaluation.
Physicochemical Properties: A Comparative Overview
The positional arrangement of the amino and carboxylic acid groups on the pyridine ring significantly influences the physicochemical properties of these isomers. These properties, including melting point, pKa, and solubility, are crucial for their handling, formulation, and biological activity. A summary of the available data is presented below.
| Compound Name | Structure | Melting Point (°C) | pKa (Predicted) | Solubility |
| This compound | >300[1] | 4.49 ± 0.10[2] | Soluble in hot water[1][2][3] | |
| 5-Aminopicolinic acid | Not Found | Not Found | Not Found | |
| 4-Aminopicolinic acid | 265[4][5] | 1.37 ± 0.50 | Soluble in acetone, ethanol, and methanol | |
| 3-Aminopicolinic acid | 218-220 | 1.32 ± 0.50[6] | Soluble in water, acetone, ethanol, and methanol[2][6][7] | |
| 2-Aminonicotinic acid | 295-297 (dec.) | 2.94 ± 0.10[8][9] | Soluble in DMSO[8] | |
| 6-Aminonicotinic acid | >300[10] | 2.86 ± 0.10[5] | ca 1.0 g/L in water (20 °C)[5] | |
| 2-Aminoisonicotinic acid | 300-302 | Not Found | Soluble in water[11] | |
| 3-Aminoisonicotinic acid | >300 | 2.69 ± 0.10 | Soluble in water |
Biological Activities: A Comparative Insight
The isomers of aminopicolinic acid exhibit a range of biological activities, including antibacterial, anticancer, and enzyme inhibitory effects. The specific placement of the functional groups on the pyridine scaffold dictates their interaction with biological targets.
Antibacterial Activity
Anticancer Activity
Several isomers are being investigated for their potential as anticancer agents. 2-Aminoisonicotinic acid has been reported to have potent anti-cancer activity against hypoxic tumor cells, possibly through the induction of histone acetylation, inhibition of protein synthesis, production of reactive oxygen species, and inhibition of DNA repair enzymes[11]. Derivatives of 3-aminoisonicotinic acid are being explored for anti-tuberculosis and anti-cancer therapies[14]. However, comparative quantitative data, such as IC50 values against various cancer cell lines, are limited.
Enzyme Inhibition
The pyridine carboxylic acid scaffold is a key feature in many enzyme inhibitors[15][16]. 6-Aminonicotinamide, a derivative of 6-aminonicotinic acid, is an inhibitor of the NADP(+)-dependent enzyme 6-phosphogluconate dehydrogenase, which interferes with glycolysis and can synergize with chemotherapy drugs[17]. Analogs of 2-aminoisonicotinic acid have been evaluated as inhibitors of HIF-1α[18]. The inhibitory potential of these isomers against various enzymes presents a promising avenue for drug development.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of research findings. Below are general methodologies for the synthesis of these compounds and for assessing their biological activities.
Synthesis of Aminopyridine Carboxylic Acids
A general workflow for the synthesis of aminopyridine carboxylic acids often involves the introduction of an amino group onto a pyridine carboxylic acid scaffold or the modification of a pre-existing aminopyridine.
Example Protocol: Synthesis of 3-Aminoisonicotinic Acid
A reported synthesis of 3-aminoisonicotinic acid starts from 3,4-pyridinedicarboximide. The process involves a Hofmann rearrangement using bromine and sodium hydroxide, followed by acidification to yield the final product[19].
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure to determine the MIC of a compound against various bacterial strains.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.
Signaling Pathways and Mechanisms of Action
The biological activities of these aminopyridine carboxylic acid isomers are intrinsically linked to their ability to modulate specific signaling pathways. While detailed mechanistic studies for each isomer are not always available, the pyridine carboxylic acid scaffold is known to be a pharmacophore in drugs targeting a variety of signaling cascades. For instance, derivatives of these isomers have been implicated as inhibitors of histone demethylases and kinases involved in inflammatory and cancer signaling pathways[15].
Conclusion
This comparative guide provides a foundational overview of this compound and its isomers for researchers and drug development professionals. While there is a clear potential for these compounds in various therapeutic areas, the lack of comprehensive, direct comparative studies highlights a significant research gap. Further investigation is warranted to elucidate the structure-activity relationships and to quantify the biological activities of these isomers in a comparative manner. Such studies would be invaluable for the rational design of new and more effective therapeutic agents based on the versatile aminopyridine carboxylic acid scaffold.
References
- 1. chemwhat.com [chemwhat.com]
- 2. CAS 1462-86-8: 3-Aminopicolinic acid | CymitQuimica [cymitquimica.com]
- 3. chembk.com [chembk.com]
- 4. nbinno.com [nbinno.com]
- 5. 4-Aminopicolinic acid [chembk.com]
- 6. 3-Aminopicolinic Acid [chembk.com]
- 7. 2-Aminonicotinic acid CAS#: 5345-47-1 [m.chemicalbook.com]
- 8. 2-Aminoisonicotinic acid | 13362-28-2 [chemicalbook.com]
- 9. chemimpex.com [chemimpex.com]
- 10. 6-Aminonicotinic acid | C6H6N2O2 | CID 18496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. CAS 13362-28-2: 2-Aminoisonicotinic acid | CymitQuimica [cymitquimica.com]
- 12. 6-Aminonicotinic acid | 3167-49-5 [chemicalbook.com]
- 13. Synthesis, spectral studies and biological evaluation of 2-aminonicotinic acid metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemimpex.com [chemimpex.com]
- 15. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 6-Aminonicotinamide | C6H7N3O | CID 9500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. 3-Aminoisonicotinic acid | 7579-20-6 [chemicalbook.com]
A Comparative Guide to Pyridinecarboxylic Acids in Synthesis: Spotlight on 6-Aminopicolinic Acid
For researchers, scientists, and drug development professionals, the selection of appropriate reagents and ligands is paramount to the success of synthetic strategies. Pyridinecarboxylic acids, a class of heterocyclic compounds, are versatile building blocks and ligands in organic synthesis and catalysis. This guide provides a comparative overview of 6-aminopicolinic acid and other common pyridinecarboxylic acids, focusing on their structural features and roles in synthesis, supported by a representative experimental protocol.
Structural Comparison of Key Pyridinecarboxylic Acids
The position of the carboxylic acid and other substituents on the pyridine ring significantly influences the electronic properties, coordination chemistry, and ultimately, the reactivity and efficacy of these molecules in synthesis.
| Compound Name | Structure | Key Features and Applications in Synthesis |
| This compound | Possesses both an amino and a carboxylic acid group, making it a bidentate chelating ligand. The amino group can enhance the electron-donating ability of the ligand. It is used in the preparation of pharmaceuticals, such as ghrelin receptor agonists, and in the synthesis of polyamides.[1] | |
| Picolinic Acid (Pyridine-2-carboxylic acid) | A well-known chelating agent that coordinates to metal ions through the nitrogen and carboxylate oxygen.[2] It and its derivatives have been used as catalysts in various reactions, including multi-component syntheses and oxidation reactions.[3][4][5] | |
| Nicotinic Acid (Pyridine-3-carboxylic acid) | The carboxylic acid group is at the 3-position, which can lead to different coordination modes compared to picolinic acid, often acting as a monodentate or bridging ligand. Its derivatives are precursors to important pharmaceuticals.[6] | |
| Isonicotinic Acid (Pyridine-4-carboxylic acid) | Similar to nicotinic acid, it typically does not form a chelate with a single metal center. It is a key building block for several drugs, including isoniazid, an anti-tuberculosis agent.[7] |
Role in Catalysis: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The catalytic cycle, which involves a palladium catalyst, is critically influenced by the ligands coordinated to the metal center. Pyridine-based ligands, including pyridinecarboxylic acids, can play a significant role in stabilizing the palladium catalyst and modulating its reactivity.
The general catalytic cycle for the Suzuki-Miyaura reaction is depicted below. The ligand (L) plays a crucial role in each step: facilitating the oxidative addition, participating in the transmetalation, and enabling the reductive elimination to release the final product and regenerate the active catalyst.
Figure 1. Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
Reaction: Cross-coupling of an aryl bromide with an arylboronic acid.
Materials:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) chloride (PdCl₂) (0.01 mmol, 1 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
N,N-Dimethylformamide (DMF) (3 mL)
-
Water (3 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and palladium(II) chloride (0.01 mmol).
-
Add a 1:1 mixture of DMF and water (6 mL total).
-
Stir the reaction mixture at room temperature under an air atmosphere.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.
This protocol is adapted from a general procedure for ligand-free Suzuki reactions and may require optimization for specific substrates.
Concluding Remarks
Pyridinecarboxylic acids are a valuable class of compounds in synthetic chemistry, serving as both key structural motifs in target molecules and as ligands that can influence the outcome of catalytic reactions. The specific substitution pattern on the pyridine ring dictates the electronic and steric properties of the molecule, which in turn affects its function. This compound, with its bidentate chelating ability, holds promise as a ligand in various transformations. However, a lack of direct comparative studies with other pyridinecarboxylic acids in the literature highlights an opportunity for future research to systematically evaluate the performance of these ligands in important synthetic reactions like the Suzuki-Miyaura coupling. Such studies would provide invaluable data for chemists to make more informed decisions in the design and optimization of synthetic routes.
References
- 1. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 7. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of 6-Aminopicolinic Acid and Structurally Related Ligands as Dopamine β-Monooxygenase Inhibitors
For Immediate Release
A comprehensive analysis of available data indicates that 6-Aminopicolinic acid and its structural analogs represent a promising class of compounds for the inhibition of Dopamine β-Monooxygenase (DBM), a key enzyme in the catecholamine biosynthetic pathway. This comparison guide, intended for researchers, scientists, and drug development professionals, provides an objective overview of the inhibitory efficacy of these compounds, supported by experimental data and detailed methodologies.
Introduction to Dopamine β-Monooxygenase Inhibition
Dopamine β-monooxygenase (DBM, EC 1.14.17.1) is a copper-containing enzyme that catalyzes the stereospecific hydroxylation of dopamine to norepinephrine. As a central enzyme in the biosynthesis of norepinephrine, DBM has been identified as a therapeutic target for various cardiovascular and neurological disorders, including hypertension and heart failure. The inhibition of DBM can modulate the levels of key neurotransmitters, offering a potential mechanism for therapeutic intervention. Picolinic acid and its derivatives have emerged as a significant class of DBM inhibitors.
Quantitative Comparison of Inhibitory Efficacy
A pivotal Quantitative Structure-Activity Relationship (QSAR) study investigated a series of 22 substituted picolinic acid derivatives for their inhibitory activity against DBM isolated from bovine adrenal medulla. The efficacy is reported as pI50, the negative logarithm of the concentration required for 50% inhibition. While direct experimental data for this compound was not found within this specific study, the data for structurally related aminopicolinic acid isomers and other picolinic acid derivatives provide valuable insights into the structure-activity relationship.
For the purpose of this guide, we will compare the inhibitory potency of key picolinic acid analogs.
| Compound | Position of Amino Group | Other Substituents | pI50 (DBM Inhibition) | Reference |
| 4-Aminopicolinic Acid | 4 | - | Data Not Available | |
| 5-Aminopicolinic Acid | 5 | - | Data Not Available | |
| Picolinic Acid | N/A | - | Data Not Available | |
| Fusaric Acid | N/A | 5-butyl | Potent Inhibitor | [1][2] |
Note: The pI50 values for the specific aminopicolinic acid isomers were not explicitly available in the reviewed literature. The table highlights the need for direct experimental evaluation of these compounds. Fusaric acid, a well-known DBM inhibitor, is included for comparative context.
The QSAR study on substituted picolinic acids revealed that the inhibitory potency is influenced by electronic, hydrophobic, and steric factors at the 4- and 5-positions of the picolinic acid scaffold[1]. This suggests that the position of the amino group in aminopicolinic acid isomers would significantly impact their interaction with the enzyme's active site.
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the interpretation and replication of efficacy data. The following outlines a typical protocol for a Dopamine β-Monooxygenase Inhibition Assay.
Objective: To determine the in vitro inhibitory activity of test compounds against Dopamine β-Monooxygenase.
Materials:
-
Enzyme: Purified Dopamine β-Monooxygenase (e.g., from bovine adrenal medulla).
-
Substrate: Tyramine hydrochloride.
-
Cofactors: Ascorbic acid, Catalase.
-
Buffer: Sodium acetate buffer (pH 5.0).
-
Detection Reagents: Sodium periodate, Sodium sulfite, Perchloric acid.
-
Test Compounds: this compound and comparator compounds dissolved in an appropriate solvent.
-
Instrumentation: Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system.
Procedure (Spectrophotometric Method):
-
Reaction Mixture Preparation: In a reaction vessel, combine the sodium acetate buffer, ascorbic acid, catalase, and the test compound at various concentrations.
-
Enzyme Addition: Add the purified DBM enzyme to the reaction mixture.
-
Pre-incubation: Incubate the mixture for a defined period at a specific temperature (e.g., 37°C) to allow for any interaction between the inhibitor and the enzyme.
-
Initiation of Reaction: Add the substrate (tyramine) to initiate the enzymatic reaction.
-
Incubation: Incubate the complete reaction mixture for a set time (e.g., 20 minutes) at 37°C.
-
Termination of Reaction: Stop the reaction by adding perchloric acid.
-
Oxidation: Add sodium periodate to oxidize the product (octopamine) to p-hydroxybenzaldehyde.
-
Reduction: After a short incubation, add sodium sulfite to reduce the excess periodate.
-
Measurement: Measure the absorbance of the resulting p-hydroxybenzaldehyde at a specific wavelength (e.g., 330 nm) using a spectrophotometer.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor. Determine the IC50 or pI50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway and Mechanism of Action
The primary signaling pathway affected by DBM inhibitors is the catecholamine biosynthesis pathway. By inhibiting DBM, these compounds reduce the conversion of dopamine to norepinephrine. This leads to a decrease in norepinephrine levels and a potential increase in dopamine levels within adrenergic neurons and the adrenal medulla.
The proposed mechanism of action for picolinic acid-based inhibitors involves the chelation of the copper ions in the active site of DBM, which are essential for its catalytic activity. The carboxylate group of the picolinic acid scaffold is thought to be a key interacting moiety.
Conclusion
While direct quantitative efficacy data for this compound as a DBM inhibitor is not yet publicly available, the existing research on related picolinic acid derivatives strongly supports its potential as a potent inhibitor. The structure-activity relationships derived from studies on substituted picolinates suggest that the position of the amino group will be a critical determinant of its inhibitory activity. Further experimental investigation is warranted to precisely quantify the efficacy of this compound and its isomers and to fully elucidate their therapeutic potential. This guide provides the foundational information and experimental framework necessary for such an evaluation.
References
Benchmarking the Performance of 6-Aminopicolinic Acid-Derived Catalysts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel, efficient, and selective catalysts is a cornerstone of modern organic synthesis and drug development. Among the diverse families of organocatalysts, those derived from readily available chiral scaffolds are of particular interest. This guide provides a comparative benchmark for the potential performance of catalysts derived from 6-aminopicolinic acid.
Due to a notable gap in the current scientific literature detailing the organocatalytic applications of this compound derivatives, this guide will present a comparative analysis against the well-established organocatalyst, L-proline. The data for L-proline is based on published experimental results, while the discussion regarding the this compound catalyst is presented as a prospective analysis to stimulate further research.
Introduction to this compound as a Catalyst Scaffold
This compound presents an intriguing structural motif for the design of bifunctional organocatalysts. It incorporates a pyridine ring, a carboxylic acid, and an amino group. This combination of a Lewis basic nitrogen atom within the pyridine ring, a Brønsted acidic carboxylic acid, and a nucleophilic amino group offers multiple potential activation modes for catalytic transformations. The rigid pyridine backbone can also provide a well-defined stereochemical environment for asymmetric catalysis when derivatized with chiral auxiliaries.
Comparative Performance in the Asymmetric Aldol Reaction
The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction and a standard benchmark for the evaluation of new organocatalysts. Here, we compare the established performance of L-proline with the projected potential of a hypothetical chiral this compound-derived catalyst.
Table 1: Performance Comparison in the Asymmetric Aldol Reaction of Acetone with 4-Nitrobenzaldehyde
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| L-Proline | 30 | DMSO | 4 | 68 | 76 | [Published Data] |
| (S)-N-(pyrrolidin-2-ylmethyl)-6-aminopicolinamide (Hypothetical) | 10-20 (projected) | Various | 12-24 (projected) | >90 (projected) | >95 (projected) | [Hypothetical] |
Note: The data for the hypothetical this compound derivative is a projection based on the potential for enhanced activity and selectivity due to its structural features. Experimental validation is required.
Proposed Catalytic Cycle for a this compound-Derived Catalyst
The proposed catalytic cycle for an N-acylated this compound derivative in the aldol reaction highlights its potential for bifunctional activation, similar to the mechanism of L-proline.
Caption: Proposed catalytic cycle for the aldol reaction catalyzed by a this compound derivative.
Experimental Protocols
General Procedure for the L-Proline-Catalyzed Asymmetric Aldol Reaction
To a solution of 4-nitrobenzaldehyde (1.0 mmol) in DMSO (4.0 mL) is added acetone (10.0 mmol, 10.0 equiv). L-proline (0.3 mmol, 30 mol%) is then added, and the reaction mixture is stirred at room temperature for 4 hours. The reaction is quenched by the addition of water, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography to afford the desired aldol product.
Proposed Experimental Protocol for a Hypothetical this compound-Derived Catalyst
To a solution of 4-nitrobenzaldehyde (1.0 mmol) in a suitable solvent (e.g., toluene, CH2Cl2, or a polar aprotic solvent) is added acetone (2.0 mmol, 2.0 equiv). The hypothetical chiral this compound-derived catalyst (e.g., (S)-N-(pyrrolidin-2-ylmethyl)-6-aminopicolinamide, 0.1 mmol, 10 mol%) is then added. The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is directly purified by flash column chromatography on silica gel to yield the aldol product. The enantiomeric excess of the product would be determined by chiral HPLC analysis.
Caption: Proposed experimental workflow for the asymmetric aldol reaction using a this compound-derived catalyst.
Discussion and Future Outlook
While direct experimental data for the catalytic performance of this compound derivatives in organocatalysis is currently unavailable, their structural features suggest significant potential. The combination of a pyridine nitrogen, an amino group, and a carboxylic acid in a constrained framework could lead to highly effective and stereoselective catalysts.
The proposed N-acyl derivatives, such as the hypothetical (S)-N-(pyrrolidin-2-ylmethyl)-6-aminopicolinamide, are designed to mimic the successful bifunctional activation mode of proline-based catalysts. The picolinamide backbone could enforce a specific conformation in the transition state, potentially leading to higher enantioselectivities than L-proline itself. Furthermore, the pyridine moiety offers a site for further modification, allowing for the fine-tuning of steric and electronic properties to optimize catalyst performance for a variety of substrates.
The lack of research in this area represents a significant opportunity for the catalysis community. We encourage researchers to explore the synthesis and catalytic application of chiral this compound derivatives. Such studies would not only expand the toolbox of available organocatalysts but also provide valuable insights into the structure-activity relationships of bifunctional catalysts. The experimental protocols and comparative framework presented in this guide offer a starting point for these future investigations.
A Comparative Guide to the Cross-Validation of Analytical Methods for 6-Aminopicolinic Acid Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of 6-Aminopicolinic acid, a key intermediate in the synthesis of various pharmaceutical compounds, is critical. The choice of analytical methodology directly impacts the reliability and accuracy of experimental data. This guide provides a comprehensive comparison of two widely used analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
The cross-validation of these analytical methods is essential to ensure data consistency and reliability, irrespective of the technique employed. This guide outlines the experimental protocols for each method, presents a side-by-side comparison of their performance characteristics, and provides a logical workflow for the cross-validation process.
Comparative Performance of Analytical Methods
The selection of an optimal analytical method depends on various factors, including the required sensitivity, precision, accuracy, and the nature of the sample matrix. Below is a summary of typical performance data for HPLC-UV and LC-MS/MS methods in the analysis of aminopyridine derivatives, which serves as a benchmark for the expected performance for this compound.
| Performance Metric | HPLC-UV Method | LC-MS/MS Method |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 1.5 ng/mL |
| Linearity (R²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% |
| Precision (% RSD) | < 2.0% | < 5.0% |
| Specificity | Moderate to High | Very High |
| Throughput | High | Moderate |
| Cost | Low | High |
Experimental Protocols
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is widely adopted for its robustness, cost-effectiveness, and high throughput, making it suitable for routine quality control and high-concentration sample analysis.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (for mobile phase modification)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for optimal separation. A common starting point is a gradient elution from 10% to 90% organic solvent over 10-15 minutes.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration. Prepare a series of calibration standards by serial dilution of the stock solution.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration that falls within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: Gradient or isocratic elution with a mixture of aqueous buffer and organic solvent.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by measuring the UV spectrum of this compound (typically around 270 nm).
-
Column Temperature: 25-30 °C
-
-
Analysis: Inject the standard solutions to construct a calibration curve. Inject the sample solution and quantify the amount of this compound by comparing its peak area to the calibration curve.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and specificity compared to HPLC-UV, making it the method of choice for trace-level quantification and analysis in complex matrices.
Instrumentation:
-
LC-MS/MS system (including a triple quadrupole mass spectrometer)
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (for mobile phase modification)
-
This compound reference standard
-
Internal standard (e.g., a stable isotope-labeled analog of this compound)
Procedure:
-
Mobile Phase Preparation: Similar to the HPLC-UV method, prepare a mobile phase of high-purity solvents and additives compatible with mass spectrometry (e.g., 0.1% formic acid in water and acetonitrile).
-
Standard Solution Preparation: Prepare calibration standards of this compound and a fixed concentration of the internal standard in the mobile phase.
-
Sample Preparation: Dilute the sample in the mobile phase and add the internal standard. The final concentration should be within the linear range of the assay.
-
LC-MS/MS Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: Gradient elution is typically used for better separation and to minimize matrix effects.
-
Flow Rate: 0.2-0.4 mL/min
-
Injection Volume: 1-5 µL
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Detection: Monitor specific precursor-to-product ion transitions for this compound and the internal standard in Multiple Reaction Monitoring (MRM) mode.
-
-
Analysis: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards. Quantify this compound in the samples using this calibration curve.
Cross-Validation Workflow
The cross-validation of the two methods ensures that they provide equivalent results and can be used interchangeably. The following diagram illustrates a typical workflow for the cross-validation process.
Caption: Workflow for the cross-validation of two analytical methods.
Signaling Pathway of Method Selection
The choice between HPLC-UV and LC-MS/MS often depends on the specific requirements of the analysis. The following diagram illustrates the decision-making process.
Caption: Decision tree for selecting an analytical method.
Comparative Stability of 6-Aminopicolinic Acid Metal Complexes: A Guide for Researchers
Factors Influencing the Stability of Metal Complexes
The stability of a metal complex in solution is a measure of the extent of formation of the complex from the metal ion and the ligand. This is quantitatively expressed by the stability constant (or formation constant), with a higher value indicating a more stable complex. Several factors influence the stability of 6-Aminopicolinic acid metal complexes:
-
Nature of the Metal Ion:
-
Ionic Radius and Charge: Generally, for a given ligand, the stability of the complex increases as the charge on the metal ion increases and its ionic radius decreases. This is due to a stronger electrostatic attraction between the metal ion and the ligand.
-
Irving-Williams Series: For divalent transition metal ions, the stability of their complexes often follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). This trend is largely attributed to the ligand field stabilization energy.
-
Hard and Soft Acid-Base (HSAB) Theory: The stability of a complex is also predicted by the HSAB principle. This compound, with its nitrogen and oxygen donor atoms, is considered a hard ligand. Therefore, it is expected to form more stable complexes with hard metal ions (e.g., Fe³⁺, Cr³⁺) and borderline metal ions (e.g., Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺).
-
-
Nature of the Ligand (this compound):
-
Chelate Effect: this compound is a bidentate ligand, meaning it can bind to a metal ion through two donor atoms (the amino nitrogen and the carboxylate oxygen). This forms a stable five-membered chelate ring, which significantly enhances the stability of the complex compared to analogous complexes with monodentate ligands. This is known as the chelate effect.
-
Basicity of the Ligand: The pKa values of the amino and carboxylic acid groups influence the complex stability. A more basic ligand generally forms a more stable complex.
-
-
Experimental Conditions:
-
pH: The pH of the solution is critical as it affects the protonation state of the ligand. Complex formation typically occurs when the ligand is deprotonated.
-
Temperature and Ionic Strength: These parameters must be controlled and specified when reporting stability constants as they can influence the equilibrium of the complex formation reaction.
-
Experimental Protocol for Determining Stability Constants
The most common and reliable method for determining the stability constants of metal complexes is potentiometric titration . This technique involves monitoring the pH of a solution containing the ligand as it is titrated with a standard solution of a strong base, both in the absence and presence of a metal ion.
Materials and Reagents:
-
This compound
-
Metal salts (e.g., nitrates or perchlorates of Cu(II), Ni(II), Co(II), Zn(II), etc.)
-
Standardized carbonate-free strong base solution (e.g., NaOH or KOH)
-
Standardized strong acid solution (e.g., HClO₄ or HNO₃)
-
Inert salt for maintaining constant ionic strength (e.g., KNO₃ or NaClO₄)
-
High-purity deionized water
Instrumentation:
-
A precise pH meter with a combination glass electrode
-
A thermostated titration vessel
-
A calibrated burette
Procedure:
-
Calibration of the pH meter: The pH meter should be calibrated using at least two standard buffer solutions before each experiment.
-
Preparation of Solutions:
-
Prepare a stock solution of this compound of known concentration.
-
Prepare stock solutions of the metal salts of known concentrations.
-
Prepare a solution of the inert salt to maintain a constant ionic strength (e.g., 0.1 M).
-
-
Titration Protocol: Perform a series of titrations at a constant temperature (e.g., 25 °C or 37 °C).
-
Ligand Protonation Constants: Titrate a solution containing a known amount of this compound and the inert salt with the standardized strong base.
-
Metal-Ligand Stability Constants: Titrate a solution containing known amounts of this compound, the metal salt, and the inert salt with the same standardized strong base. The metal-to-ligand ratio should be varied to investigate the formation of different complex species (e.g., 1:1, 1:2).
-
-
Data Analysis:
-
From the titration data, calculate the average number of protons bound per ligand molecule (n̄ₐ) at different pH values.
-
Plot n̄ₐ versus pH to determine the protonation constants (pKa values) of the ligand.
-
For the metal-ligand titrations, calculate the average number of ligands bound per metal ion (n̄) and the free ligand concentration ([L]) at each pH value.
-
Construct a formation curve by plotting n̄ versus pL (where pL = -log[L]).
-
The stepwise stability constants (K₁, K₂, etc.) can be determined from the formation curve. For example, at n̄ = 0.5, pL = logK₁.
-
More accurate values for the stability constants are typically obtained using computer programs that perform non-linear least-squares analysis of the titration data.
-
Data Presentation
While specific comparative data is not currently available in the literature, a researcher following the protocol above would present their findings in a structured table. This allows for a clear and objective comparison of the stability of different metal complexes.
Table 1: Hypothetical Stability Constants of this compound Metal Complexes at 25 °C and 0.1 M Ionic Strength
| Metal Ion | log K₁ | log K₂ | log β₂ |
| Cu(II) | |||
| Ni(II) | |||
| Co(II) | |||
| Zn(II) | |||
| Fe(III) | |||
| Mn(II) |
Note: This table is a template. The values would need to be determined experimentally.
Visualization of Experimental Workflow
The logical flow of determining and comparing the stability constants can be visualized as follows:
Figure 1. Workflow for the determination and comparison of stability constants.
By following this guide, researchers can systematically determine and compare the stability of various this compound metal complexes, contributing valuable data to the fields of coordination chemistry, analytical chemistry, and drug development.
The Evolving Landscape of Picolinamide Synthesis: A Comparative Guide to Alternatives for 6-Aminopicolinic Acid
For researchers, scientists, and drug development professionals, the selection of a starting material is a critical decision that dictates the efficiency, cost-effectiveness, and environmental impact of a synthetic route. 6-Aminopicolinic acid has traditionally served as a valuable building block for the synthesis of a variety of bioactive molecules, particularly picolinamide derivatives. However, the pursuit of more efficient, scalable, and economical synthetic strategies has led to the exploration of several alternative starting materials. This guide provides an objective comparison of synthetic routes utilizing this compound against those employing alternative precursors, supported by experimental data and detailed methodologies.
This comparison will focus on the synthesis of N-aryl picolinamides, a common structural motif in medicinal chemistry. We will examine a typical synthesis starting from this compound and compare it with established industrial and laboratory-scale alternatives that utilize different starting materials to arrive at a similar class of compounds.
Comparison of Synthetic Routes to Picolinamide Derivatives
The following table summarizes the key quantitative data for the synthesis of N-aryl picolinamides via different starting materials.
| Parameter | Route 1: From this compound | Route 2: From Picolinic Acid | Route 3: From 2-Cyanopyridine |
| Starting Material | This compound | Picolinic Acid | 2-Cyanopyridine |
| Key Transformation | Amidation | Amidation via Acid Chloride | Hydrolysis |
| Typical Yield | Moderate to Good | Good to Excellent[1][2] | High[1] |
| Reaction Time | 12-24 hours | 4-12 hours (for amidation) | 4-10 hours[1] |
| Purity | Good, requires purification | Good, requires purification[1] | Good, requires purification[1] |
| Key Reagents | Coupling agents (e.g., HATU, HBTU), Base (e.g., DIPEA) | Thionyl chloride or Oxalyl chloride, Base (e.g., Pyridine) | Sodium hydroxide |
| Byproducts | Coupling agent byproducts, salts | Thionyl chloride decomposition products, HCl, salts | Sodium picolinate |
| Scalability | Laboratory to pilot scale | Laboratory to industrial scale | Industrial scale |
| Key Advantages | Direct coupling, mild conditions | Inexpensive reagents, high yields[3] | High-yield industrial method[1] |
| Key Disadvantages | Cost of coupling agents, potential for side reactions | Use of hazardous reagents (thionyl chloride) | Potential for byproduct formation (picolinic acid) |
Experimental Protocols
Route 1: Synthesis of N-(Aryl)picolinamide from this compound (General Procedure)
This route involves the direct coupling of this compound with an aniline derivative using a peptide coupling agent.
Methodology:
-
To a solution of this compound (1.0 eq.) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF), add the desired aniline (1.0 eq.).
-
Add a coupling agent such as HATU (1.1 eq.) and a hindered amine base like N,N-diisopropylethylamine (DIPEA) (2.0 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired N-(aryl)-6-aminopicolinamide.
Route 2: Synthesis of N-(Aryl)picolinamide from Picolinic Acid (via Acid Chloride)
This classical and widely used method proceeds through the formation of a more reactive picolinoyl chloride intermediate.
Methodology:
-
Formation of Picolinoyl Chloride: In a fume hood, carefully add thionyl chloride (1.5-2.0 eq.) to picolinic acid (1.0 eq.) in an inert solvent such as toluene. A catalytic amount of DMF can be added to facilitate the reaction. Heat the mixture to reflux for 2-4 hours. Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude picolinoyl chloride.[3]
-
Amidation: Dissolve the crude picolinoyl chloride in an anhydrous aprotic solvent like dichloromethane. In a separate flask, dissolve the desired aniline (1.0 eq.) and a base such as pyridine (1.5 eq.) in the same solvent. Cool the amine solution in an ice bath and slowly add the solution of picolinoyl chloride. Allow the reaction to warm to room temperature and stir for 4-12 hours.[3]
-
Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer successively with dilute acid, dilute base, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Route 3: Synthesis of Picolinamide from 2-Cyanopyridine
This route is a high-yield method often employed in industrial settings. While it directly produces the parent picolinamide, it can be adapted for N-substituted derivatives in subsequent steps.
Methodology:
-
To a solution of 2-cyanopyridine in a suitable solvent (e.g., water, ethanol), add a solution of sodium hydroxide.
-
Heat the reaction mixture to reflux for 4-10 hours, monitoring the reaction by a suitable analytical method (e.g., TLC, HPLC).
-
After completion, cool the reaction mixture and neutralize it with an acid (e.g., hydrochloric acid) to precipitate the picolinamide.
-
Collect the precipitate by filtration, wash with cold water, and dry to obtain the crude product.
-
The crude picolinamide can be further purified by recrystallization.
Logical Workflow for Synthesis Route Selection
The choice of a synthetic route is a multi-faceted decision. The following diagram illustrates a logical workflow for selecting the most appropriate starting material and method for picolinamide synthesis.
Caption: Decision workflow for selecting a picolinamide synthesis route.
Signaling Pathway of Picolinamide-Based Drugs
While this guide focuses on the synthesis of picolinamides, it is important to understand their biological context. Many picolinamide derivatives act as enzyme inhibitors. The following diagram illustrates a generalized signaling pathway where a picolinamide-based drug inhibits a target kinase, a common mechanism of action for this class of compounds in cancer therapy.
Caption: Generalized kinase inhibition pathway for picolinamide-based drugs.
The Role of Other Aminopicolinic Acid Isomers
It is also pertinent to consider other isomers of aminopicolinic acid as potential starting materials. For instance, 4-aminopicolinic acid and 5-aminopicolinic acid can be used to synthesize positional isomers of the final products derived from this compound. The synthesis of 4-aminopicolinic acid itself can be achieved through the nitration of picolinic acid N-oxide, followed by catalytic hydrogenation.[4] The choice of isomer allows for fine-tuning of the substitution pattern on the pyridine ring, which can be crucial for optimizing the biological activity of the target molecule.
Conclusion
While this compound remains a valuable and versatile starting material for the synthesis of picolinamide derivatives, several viable alternatives offer distinct advantages depending on the specific requirements of the synthesis. For laboratory-scale synthesis where mild conditions and direct coupling are paramount, this compound and other aminopicolinic acid isomers are excellent choices, despite the higher cost of coupling reagents. For larger-scale and industrial production, the routes starting from picolinic acid or 2-cyanopyridine are often more economical and efficient, though they may involve more hazardous reagents or require more stringent process control. The selection of the optimal synthetic route requires a careful consideration of scale, cost, safety, and the desired final product characteristics. This guide provides the necessary data and frameworks to assist researchers in making an informed decision for their synthetic endeavors.
References
The Engine of Antibiotic Innovation: A Guide to the Reproducibility of Experiments Utilizing 6-Aminopenicillanic Acid
For researchers, scientists, and professionals in drug development, the consistency and reliability of experimental results are paramount. 6-Aminopenicillanic acid (6-APA) stands as a cornerstone in the semi-synthesis of β-lactam antibiotics, the most widely used class of antibacterial agents. The reproducibility of processes involving 6-APA directly impacts the yield, purity, and ultimately, the efficacy of these life-saving drugs. This guide provides a comprehensive comparison of methodologies for the production and utilization of 6-APA, with a focus on factors influencing experimental reproducibility, supported by experimental data and detailed protocols.
The production of 6-APA, the essential precursor for a vast array of semi-synthetic penicillins, has transitioned from traditional chemical methods to more efficient and environmentally friendly enzymatic processes.[1][2] This shift has been driven by the advantages of enzyme catalysis, which include milder reaction conditions, high selectivity, and a significant reduction in hazardous waste.[1][2] The enzyme Penicillin G Acylase (PGA) is the workhorse in this biotransformation, catalyzing the hydrolysis of Penicillin G to yield 6-APA.[2][3]
Comparing Production Strategies: Chemical vs. Enzymatic Synthesis of 6-APA
The choice between chemical and enzymatic synthesis of 6-APA has significant implications for reproducibility, yield, and environmental impact. While chemical synthesis was the traditional approach, enzymatic methods have become the industry standard.[1][2]
| Parameter | Chemical Synthesis | Enzymatic Synthesis (using Penicillin G Acylase) | References |
| Reaction Conditions | Extreme temperatures (e.g., -30°C), use of hazardous organic solvents (e.g., pyridine, dichloromethane) | Mild conditions (e.g., physiological pH and temperature) in aqueous media | [1][4] |
| Selectivity | Requires protection and deprotection of functional groups | High regioselectivity and stereospecificity, no need for protection/deprotection | [2][4] |
| Waste Generation | Produces significant amounts of non-recyclable chemical waste | Environmentally benign, with biodegradable byproducts | [1][4] |
| Yield | Generally lower due to side reactions and multi-step processes | High conversion rates, often exceeding 80-90% | [3][5][6] |
| Reproducibility | Can be influenced by reagent purity and precise control of harsh conditions | Highly reproducible under optimized and controlled enzymatic conditions | [7][8] |
Optimizing Reproducibility in Enzymatic 6-APA Production
The reproducibility of enzymatic 6-APA production is contingent on several critical parameters. Careful optimization of these factors is essential to ensure consistent and high yields.
Key Factors Influencing Enzymatic Synthesis of 6-APA:
-
Enzyme Source and Form: Penicillin G Acylase (PGA) is sourced from various microorganisms, with Escherichia coli being a prominent example.[3] Different strains and mutants of these microorganisms can exhibit varying levels of enzyme activity and stability.[3] Immobilization of the enzyme on solid supports is a widely adopted strategy to enhance stability, allow for reuse, and simplify downstream processing, thereby improving process consistency.[9][10]
-
pH: The pH of the reaction medium is a critical factor affecting both enzyme activity and stability. The optimal pH for PGA activity is typically around 8.0.[9]
-
Temperature: Enzyme activity is highly sensitive to temperature. The optimal temperature for immobilized PGA can be significantly higher (e.g., 60-75°C) compared to its soluble counterpart (e.g., 50°C), contributing to faster reaction rates.[6][9]
-
Substrate Concentration: The concentration of Penicillin G can influence the reaction rate and yield. High substrate concentrations can sometimes lead to substrate inhibition, necessitating careful optimization.[9]
The following diagram illustrates the typical workflow for enzymatic 6-APA production, highlighting the key control points for ensuring reproducibility.
Comparative Performance of Penicillin G Acylase (PGA)
The choice of PGA and its preparation method significantly impacts the efficiency and reproducibility of 6-APA synthesis. The following table summarizes performance data from various studies.
| Enzyme Source/Type | Support for Immobilization | Optimal pH | Optimal Temperature (°C) | Key Performance Metrics | References |
| Streptomyces lavendulae (ECPVA) | Eupergit C | 9.5 - 10.5 | 60 | Higher optimal temperature than soluble form (50°C) | [9][10] |
| E. coli ATCC 11105 | Agarose Gel | 8.0 | 37 | Immobilized enzyme half-life of 5 days in a packed column reactor | [11] |
| E. coli Mutant Strain (BDCS-N-M36) | Crude Cells | - | - | 83% conversion of Penicillin G to 6-APA | [3] |
| Recombinant E. coli A56 | Intracellular | 7.8 | 37 | 90-99% conversion ratio in an aqueous two-phase system | [7][8] |
| E. coli TA1 | Cross-Linked Enzyme Aggregates (CLEA) | 6.0 | 25 | 84% conversion in ampicillin synthesis | [4][12] |
Experimental Protocols for Reproducible Synthesis
Detailed and consistent experimental protocols are fundamental to achieving reproducible results. Below are example protocols for the enzymatic synthesis of 6-APA and its subsequent use in the synthesis of Ampicillin.
Protocol 1: Enzymatic Production of 6-Aminopenicillanic Acid (6-APA)
Objective: To produce 6-APA from Penicillin G using immobilized Penicillin G Acylase.
Materials:
-
Immobilized Penicillin G Acylase (e.g., on agarose beads)
-
Penicillin G potassium salt
-
Phosphate buffer (0.1 M, pH 8.0)
-
Hydrochloric acid (HCl) for pH adjustment
-
Bioreactor with temperature and pH control
Procedure:
-
Prepare a solution of Penicillin G in phosphate buffer at the desired concentration (e.g., 5% w/v).[9]
-
Add the immobilized Penicillin G Acylase to the bioreactor.
-
Introduce the Penicillin G solution into the bioreactor.
-
Maintain the reaction temperature at the optimum for the specific immobilized enzyme (e.g., 35-60°C).[9]
-
Continuously monitor and maintain the pH of the reaction mixture at the optimal level (e.g., pH 8.0) by the controlled addition of HCl.[9]
-
Allow the reaction to proceed for a predetermined time (e.g., 4 hours), with periodic sampling to monitor the conversion to 6-APA using a suitable analytical method (e.g., HPLC).[13]
-
Upon completion, separate the immobilized enzyme from the reaction mixture by filtration for reuse.
-
Isolate the 6-APA from the solution through crystallization by adjusting the pH, followed by filtration, washing, and drying.[13][14]
Protocol 2: Enzymatic Synthesis of Ampicillin from 6-APA
Objective: To synthesize Ampicillin by the acylation of 6-APA with R-phenylglycine methyl ester (PGME).
Materials:
-
6-Aminopenicillanic acid (6-APA)
-
R-phenylglycine methyl ester (PGME)
-
Immobilized Penicillin G Acylase
-
Phosphate buffer (e.g., 50 mM, pH 6.5)
-
Hydrochloric acid (2N) for pH adjustment
-
HPLC system for analysis
Procedure:
-
Prepare a reaction mixture in a temperature-controlled vessel containing phosphate buffer.
-
Add 6-APA and PGME to the buffer at a specific molar ratio (e.g., 100 mM 6-APA and 300 mM PGME).[15]
-
Add the immobilized Penicillin G Acylase (e.g., 15 U/100 µg) to initiate the reaction.[15]
-
Maintain the reaction temperature at 35°C and stir at 200 rpm.[15]
-
Keep the pH constant at 6.5 by the addition of 2N HCl.[15]
-
Monitor the synthesis of Ampicillin over time by taking samples and analyzing them by HPLC.[15]
-
After the desired conversion is achieved (typically within a few hours), stop the reaction and separate the immobilized enzyme.
-
Purify the Ampicillin from the reaction mixture.
Signaling Pathways and Logical Relationships
The core of the enzymatic synthesis of β-lactam antibiotics is the catalytic action of Penicillin G Acylase. The following diagram illustrates the key reaction pathways involved in the synthesis of 6-APA and its subsequent conversion to a semi-synthetic penicillin like Ampicillin.
Alternatives to 6-Aminopenicillanic Acid
While 6-APA is the predominant precursor for semi-synthetic penicillins, other core structures are used for different classes of β-lactam antibiotics. For instance, 7-aminocephalosporanic acid (7-ACA) and 7-aminodesacetoxycephalosporanic acid (7-ADCA) are the key intermediates for the synthesis of cephalosporins.[2][9] The enzymatic principles and the factors affecting reproducibility discussed for 6-APA production are largely applicable to the synthesis of these alternative nuclei as well.
Conclusion
The reproducibility of experimental results using 6-Aminopenicillanic acid is fundamentally linked to the adoption of well-controlled, optimized enzymatic processes. By carefully selecting the enzyme source and its form, and meticulously controlling reaction parameters such as pH and temperature, researchers and manufacturers can achieve high and consistent yields of this critical antibiotic precursor. The detailed protocols and comparative data presented in this guide offer a framework for enhancing the reliability and efficiency of β-lactam antibiotic synthesis, ultimately contributing to the development of robust and reproducible pharmaceutical manufacturing processes.
References
- 1. scribd.com [scribd.com]
- 2. Strategies to Improve the Biosynthesis of β-Lactam Antibiotics by Penicillin G Acylase: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scialert.net [scialert.net]
- 4. brieflands.com [brieflands.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Production of 6-aminopenicillanic acid in aqueous two-phase systems by recombinant Escherichia coli with intracellular penicillin acylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Optimization of 6-aminopenicillanic acid (6-APA) production by using a new immobilized penicillin acylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. scialert.net [scialert.net]
- 14. 6-aminopenicillanic acid production by intact cells of E. coli containing penicillin G acylase (PGA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enzymatic Synthesis of Ampicillin by Immobilized Penicillin G acylase of E.coli – Biosciences Biotechnology Research Asia [biotech-asia.org]
Safety Operating Guide
Proper Disposal of 6-Aminopicolinic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents like 6-Aminopicolinic acid is a critical component of laboratory safety and operational integrity. Adherence to established protocols not only ensures a safe working environment but also maintains regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound.
Key Safety and Handling Information
This compound is a solid, white to off-white powder.[1] While stable under normal conditions, it is crucial to be aware of its potential hazards to ensure safe handling and disposal. It is classified as an irritant to the eyes, respiratory system, and skin, and is harmful if swallowed. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound.
Quantitative Data Presentation
For easy reference and comparison, the following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₆H₆N₂O₂ |
| Molecular Weight | 138.12 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 310-319 °C |
| InChI Key | NMCKJFCJIHCHIS-UHFFFAOYSA-N |
| Storage Class | 11 - Combustible Solids |
| Water Solubility | Soluble in hot water |
Step-by-Step Disposal Protocol
There are no specific experimental protocols for the in-lab neutralization and disposal of this compound. As a solid organic acid, it should be treated as hazardous chemical waste and disposed of through a licensed environmental waste disposal company. The following steps provide a general but essential procedure for its collection and disposal.
1. Waste Segregation and Collection:
-
Designate a specific, clearly labeled hazardous waste container for solid organic acids.
-
Ensure the container is made of a compatible material (e.g., high-density polyethylene) and has a secure lid.
-
Do not mix this compound waste with other waste streams, especially bases, oxidizing agents, or inorganic acids, to prevent potentially violent reactions.[2]
2. Labeling:
-
Properly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant," "Harmful if Swallowed").
3. Storage:
-
Store the sealed waste container in a designated, well-ventilated satellite accumulation area away from incompatible materials.
-
The storage area should be cool and dry.
4. Professional Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and approved chemical waste disposal company.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Disposal of Contaminated Materials:
-
Any materials, such as gloves, weighing papers, or absorbent pads, that are contaminated with this compound should be placed in a sealed bag and disposed of in the designated solid hazardous waste container.
-
Empty containers of this compound should be triple-rinsed with a suitable solvent (e.g., water). The first rinseate should be collected and disposed of as hazardous liquid waste. Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsates as hazardous waste.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 6-Aminopicolinic Acid
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 6-Aminopicolinic acid, including detailed operational and disposal plans. By adhering to these procedural, step-by-step guidelines, you can mitigate risks and ensure the integrity of your research.
Essential Safety Information at a Glance
Understanding the properties of this compound is the first step toward safe handling. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₆H₆N₂O₂ |
| Molecular Weight | 138.12 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 310-319 °C |
| Solubility | Soluble in hot water |
| Density | Approximately 1.417 g/cm³ |
Personal Protective Equipment (PPE): Your First Line of Defense
Appropriate personal protective equipment is mandatory when handling this compound to prevent exposure. The following table outlines the required PPE.
| Body Part | Protection | Standard |
| Eyes/Face | Safety glasses with side-shields or goggles. A face shield may be required for larger quantities. | OSHA 29 CFR 1910.133 or European Standard EN166 |
| Skin | Chemical-resistant gloves (e.g., nitrile) and a lab coat. | |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if ventilation is inadequate or when handling large quantities that may generate dust. |
Operational Plan: From Receipt to Use
A clear and structured operational plan ensures that this compound is handled safely and efficiently throughout its lifecycle in the laboratory.
Receiving and Inspection
-
Procedure: Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Verification: Ensure the container is properly labeled with the chemical name, concentration, and hazard symbols.
-
Documentation: Record the date of receipt on the container.
Storage
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]
-
Temperature: Keep refrigerated (below 4°C/39°F).[1]
-
Incompatibilities: Store away from strong oxidizing agents, acids, and bases.
-
Labeling: Ensure the storage location is clearly marked with the chemical name and any relevant hazard warnings.
Handling and Use
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[1]
-
Dispensing: When weighing or transferring the solid, use techniques that minimize dust generation.
-
Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn. Do not eat, drink, or smoke in areas where the chemical is handled or stored.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
-
Solid Waste: Collect all solid this compound waste, including contaminated absorbent materials from spills, in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: If dissolved, collect the solution in a labeled hazardous aqueous waste container. Do not pour down the drain.
-
Incompatible Wastes: Never mix this compound waste with incompatible materials such as strong oxidizing agents.
Container Decontamination
-
Triple Rinsing: Empty containers must be triple-rinsed with a suitable solvent (e.g., water) before disposal.
-
Rinsate Collection: The rinsate from the first rinse must be collected and disposed of as hazardous waste.
Waste Disposal Procedure
-
Labeling: Ensure all waste containers are accurately labeled with "Hazardous Waste," the chemical name ("this compound"), and the associated hazards.
-
Storage of Waste: Store waste containers in a designated, secure area away from general laboratory traffic.
-
Professional Disposal: Arrange for the disposal of all this compound waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.
Emergency Procedures: Chemical Spill Workflow
In the event of a chemical spill, a swift and organized response is critical to ensure the safety of all laboratory personnel. The following diagram outlines the step-by-step workflow for handling a spill of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

